chemical structure and properties of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
This guide details the chemical structure, enantioselective synthesis, and pharmaceutical utility of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol , a critical chiral building block in the synthesis of microtubule-stabili...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical structure, enantioselective synthesis, and pharmaceutical utility of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol , a critical chiral building block in the synthesis of microtubule-stabilizing agents (e.g., Epothilones) and novel kinase inhibitors.
Executive Summary & Chemo-Physical Profile
This molecule represents a "privileged scaffold" in medicinal chemistry. The 2-methyl-4-substituted thiazole moiety mimics the electronic properties of pyridine but with distinct lipophilicity and metabolic profiles. The (1S)-configuration of the hydroxyl group is frequently the bioactive stereoisomer required for high-affinity binding in target pockets, particularly in the C12–C21 fragment of Epothilone analogs.
Table 1: Chemical Identity & Properties
Property
Data
Notes
IUPAC Name
(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
Secondary alcohol
Molecular Formula
C₆H₉NOS
Molecular Weight
143.21 g/mol
Precursor CAS
23002-78-0
For the ketone: 1-(2-methyl-1,3-thiazol-4-yl)ethanone
Moderate lipophilicity, good membrane permeability
Stereoselective Synthesis: Asymmetric Transfer Hydrogenation (ATH)
The generation of the (1S)-enantiomer with high enantiomeric excess (ee > 95%) is best achieved via Noyori Asymmetric Transfer Hydrogenation (ATH) . Unlike traditional hydride reductions (e.g., NaBH₄) which yield racemates, ATH utilizes a chiral ruthenium catalyst to enforce facial selectivity.
The Protocol (Self-Validating System)
Objective: Reduce 1-(2-methyl-1,3-thiazol-4-yl)ethanone to the (1S)-alcohol.
Precursor: 1-(2-methyl-1,3-thiazol-4-yl)ethanone (Commercially available or synthesized via Hantzsch thiazole synthesis).
Catalyst:RuCl .
Note on Causality: The (S,S)-diamine ligand creates a chiral pocket that, according to Noyori’s rule for aromatic ketones, favors the formation of the (S)-alcohol when the aromatic/heteroaromatic group is the "large" substituent.
Solvent: Dichloromethane (DCM) or neat (solvent-free).
Step-by-Step Methodology:
Charge: In a glovebox or under Argon, charge a reaction vessel with the ketone (1.0 equiv) and the Ru-catalyst (0.5 – 1.0 mol%).
Initiate: Add the HCOOH/Et₃N mixture (3-5 equiv of hydride).
Reaction: Stir at 25–30°C. Monitor via TLC or GC. The reaction typically proceeds via a metal-ligand bifunctional mechanism where the proton (from NH) and hydride (from Ru-H) are delivered concertedly.
Quench: Dilute with water/brine and extract with ethyl acetate.
Column: Daicel Chiralcel OD-H or AD-H (Amylose/Cellulose tris-carbamates).
Mobile Phase: Hexane : Isopropanol (typically 90:10 or 95:5).
Detection: UV at 254 nm (Thiazole absorption).
Expectation: The (S)-enantiomer typically elutes differently than the (R). Racemic standard must be injected first to establish separation conditions.
Absolute Configuration Verification
Mosher's Ester Analysis: React the alcohol with (R)- and (S)-MTPA chloride (Mosher's acid chloride).
NMR Diagnosis: Analyze the ¹H NMR chemical shift differences (
) of the protons near the chiral center. The shielding/deshielding patterns confirm the spatial arrangement (Cahn-Ingold-Prelog).
Pharmaceutical Applications: The Epothilone Connection
This specific thiazole fragment is a cornerstone in the synthesis of Epothilones (specifically Epothilone B and Ixabepilone), which are potent microtubule stabilizers used in cancer chemotherapy.
Pharmacophore Mapping
In the context of Epothilone B:
The Thiazole ring sits in a hydrophobic pocket of
-tubulin.
The C15 center (derived from our alcohol fragment) connects the aromatic heterocycle to the macrocyclic core.
Significance: While the natural product contains a double bond at this position, synthetic intermediates often require the chiral alcohol to introduce the fragment via Wittig or Horner-Wadsworth-Emmons (HWE) reactions, or to create saturated analogs (Epothilone D analogs).
Fragment Integration Workflow
Caption: Figure 2. Retrosynthetic logic showing the integration of the thiazole alcohol fragment into the Epothilone scaffold.
References
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[6][7] Accounts of Chemical Research, 30(2), 97–102. Link
Nicolaou, K. C., et al. (1997). Total Synthesis of Epothilone A: The Macrolactonization Approach. Angewandte Chemie International Edition, 36(5), 525–527. Link
PubChem Compound Summary. (2024). 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one (Precursor Data). National Center for Biotechnology Information. Link
Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308. Link
(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol CAS number and identifiers
Executive Summary (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol represents a high-value chiral building block in modern medicinal chemistry. As a functionalized thiazole, it serves as a critical pharmacophore in Fragment-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol represents a high-value chiral building block in modern medicinal chemistry. As a functionalized thiazole, it serves as a critical pharmacophore in Fragment-Based Drug Discovery (FBDD), particularly for kinase inhibitors where the thiazole nitrogen often functions as a hydrogen bond acceptor in the ATP-binding hinge region. This guide provides a comprehensive technical analysis of its physicochemical identity, biocatalytic synthesis, and analytical characterization, designed for researchers requiring high enantiomeric purity (>99% ee) for structure-activity relationship (SAR) studies.
Part 1: Identity & Physicochemical Profile[1][2]
This molecule is the (
)-enantiomer of the secondary alcohol derived from 4-acetyl-2-methylthiazole. Its precise stereochemistry is essential for defining the binding trajectory of drug candidates within chiral protein pockets.
Stability: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent racemization or oxidation.
Part 2: Synthetic Routes & Process Chemistry
The synthesis of the (1S)-enantiomer requires high-fidelity stereocontrol. While chemical asymmetric transfer hydrogenation (ATH) is possible, Biocatalytic Reduction is the industry standard for scalability and enantiomeric excess (ee).
Method A: Biocatalytic Reduction (Gold Standard)
This protocol utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to reduce the prochiral ketone 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one.
Mechanism:
The enzyme coordinates the ketone substrate in a specific orientation, transferring a hydride from the cofactor (NADPH) to the Re-face or Si-face of the carbonyl carbon. For the (1S) product, an anti-Prelog or Prelog specific enzyme is selected based on the enzyme's specific pocket geometry.
Buffer Prep: Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing 1 mM Magnesium Sulfate (
).
Cofactor Mix: Dissolve NADP+ (10 mg) and Glucose (1.5 equivalents relative to ketone) in the buffer.
Enzyme Loading: Add GDH (500 U) and the selected (S)-selective KRED (20-50 mg depending on activity).
Substrate Addition: Dissolve 4-acetyl-2-methylthiazole (1.43 g, 10 mmol) in IPA (5% v/v of total volume) and add dropwise to the aqueous mixture.
Reaction: Stir gently at 30°C for 24 hours. Monitor pH and adjust with 1M NaOH if it drops below 6.5 (gluconic acid byproduct).
Workup: Extract reaction mixture with Ethyl Acetate (3 x 50 mL). Dry organic layer over
, filter, and concentrate in vacuo.
Purification: Flash chromatography (Hexanes:Ethyl Acetate) if necessary, though biocatalysis often yields >98% purity.
Method B: Asymmetric Transfer Hydrogenation (Chemical)
Uses a Ruthenium-based catalyst (e.g., RuCl).
Pros: Commercially available catalysts.
Cons: Trace metal contamination; typically lower ee (90-95%) compared to enzymes (>99%).
Part 3: Visualization of Synthesis & Logic
Diagram 1: Biocatalytic Synthesis Pathway
This diagram illustrates the conversion of the achiral ketone to the chiral alcohol using a cofactor recycling system.
Caption: Biocatalytic cycle coupling ketone reduction with NADPH regeneration for (S)-enantiomer synthesis.
Diagram 2: Analytical Decision Tree
A logic flow for verifying the identity and purity of the synthesized fragment.
Caption: Analytical workflow ensuring chemical and optical purity before biological application.
Part 4: Analytical Characterization
To validate the (1S) configuration, the following analytical data must be acquired.
Chiral HPLC Method[12]
Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).
Mobile Phase: n-Hexane : Isopropanol (90:10).
Flow Rate: 1.0 mL/min.
Detection: UV @ 254 nm (Thiazole absorption).
Expected Result: The enantiomers will separate. The (S)-enantiomer retention time must be compared against a racemic standard (produced by
reduction of the ketone).
Optical Rotation
Instrument: Polarimeter (Sodium D-line, 589 nm).
Condition:
in Methanol or Ethanol at 20°C.
Note: Thiazole ethanols generally exhibit specific rotations in the range of
to for the (S)-isomer, but this is solvent-dependent. Self-Validation: Always synthesize the Mosher ester (using (R)-MTPA-Cl) to confirm absolute configuration via NMR if literature values are unavailable for the specific solvent system.
Part 5: Pharmaceutical Applications[2][15][16][17]
Fragment-Based Drug Discovery (FBDD)
The (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol moiety acts as a privileged scaffold:
Hinge Binding: The thiazole nitrogen (N3) is a potent hydrogen bond acceptor, often targeting the backbone NH of the hinge region in kinase ATP pockets (e.g., Src, Abl, CDK families).
Solubility Vector: The chiral hydroxyl group points towards the solvent front or interacts with the ribose-binding pocket, improving the physicochemical properties (LogP, solubility) of the final drug candidate.
Rigidification: The methyl group at C2 restricts rotation, reducing the entropic penalty upon binding.
Reference Compounds
This structural motif is homologous to fragments found in:
Dasatinib (Sprycel): Contains a thiazole core (though 2-amino substituted).[2][3][4]
Epothilones: Macrocycles containing thiazole side chains where chirality is crucial for microtubule stabilization.
References
PubChem Compound Summary. "1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-one (Ketone Precursor)." National Center for Biotechnology Information. Accessed 2024. [Link]
Hollmann, F., et al. "Biocatalytic reduction of ketones." Green Chemistry, 2011.
Physical Properties and Solubility Profiling of 2-Methyl-1,3-thiazol-4-yl Ethanol Derivatives
Executive Summary The 2-methyl-1,3-thiazol-4-yl ethanol scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore in fragment-based drug discovery (FBDD) and as a lin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 2-methyl-1,3-thiazol-4-yl ethanol scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore in fragment-based drug discovery (FBDD) and as a linker in PROTACs. However, its physicochemical duality—possessing both a lipophilic aromatic core and a polar hydroxyethyl tail—presents unique solubility challenges.
This guide moves beyond basic property listing to provide a mechanistic understanding of how this scaffold behaves in solution. It details the causality between the thiazole electronic structure and aqueous solubility, provides self-validating protocols for thermodynamic solubility assessment, and outlines rational derivatization strategies to optimize bioavailability.
Part 1: Structural Analysis & Physicochemical Profile[1]
To manipulate the solubility of 2-methyl-1,3-thiazol-4-yl ethanol derivatives, one must first understand the competing intermolecular forces at play.
The Thiazole Core: Electronic Behavior
The 1,3-thiazole ring is aromatic but electronically distinct from pyridine or benzene.
Sulfur Atom (Position 1): Increases lipophilicity and polarizability. It acts as a weak hydrogen bond acceptor.
Nitrogen Atom (Position 3): This is the critical solubility handle. It is a weak base (conjugate acid pKa
2.5–3.0). At physiological pH (7.4), it remains largely unprotonated (neutral), contributing to lower aqueous solubility. However, in the gastric environment (pH 1.2), protonation occurs, significantly enhancing solubility.
The Hydroxyethyl Side Chain
The ethanol tail at position 4 provides a "solvation anchor."
H-Bond Donor (OH): Interacts with water molecules.
Rotational Freedom: The ethyl linker allows the hydroxyl group to orient away from the hydrophobic core, disrupting crystal packing and lowering the melting point relative to rigid analogs.
Quantitative Physicochemical Data
The following table summarizes the baseline properties for the parent compound and key derivatives.
Property
Value (Approx.)
Mechanistic Implication
Molecular Weight
143.2 g/mol
Fragment-like; high ligand efficiency potential.
LogP (Octanol/Water)
0.9 – 1.5
Moderately lipophilic. Permeable but requires formulation aid at high doses.
pKa (Thiazole N)
2.5 – 3.5
Neutral at blood pH; soluble in strong acid.
H-Bond Donors/Acceptors
1 / 3
Balanced profile for membrane permeability (Lipinski compliant).
Melting Point
< 50°C (or Oil)
Low lattice energy facilitates dissolution but complicates solid-state handling.
Critical Insight: The low melting point of the parent molecule suggests low crystal lattice energy. If a derivative has a melting point >150°C, expect a logarithmic decrease in aqueous solubility due to the energy penalty required to break the crystal lattice.
Part 2: Solubility Screening Workflows
In early drug discovery, a common failure mode is confusing Kinetic Solubility (precipitation from DMSO) with Thermodynamic Solubility (equilibrium from solid). For this scaffold, relying solely on kinetic data is dangerous due to the potential for supersaturation favored by the ethanol tail.
Visualization: Solubility Assessment Logic
The following diagram outlines the decision matrix for characterizing these derivatives.
Purpose: To determine the absolute solubility limit of the crystalline solid in aqueous buffer. This is the "Gold Standard" for formulation development.
Materials:
Micronized solid of the thiazole derivative.
Phosphate buffer (pH 7.4) and 0.1N HCl (pH 1.0).
Syringe filters (0.45 µm PVDF - Note: Avoid Nylon if the compound binds non-specifically).
HPLC system with UV detection (254 nm).
Step-by-Step Methodology:
Saturation: Add excess solid compound (~2–5 mg) to 1 mL of buffer in a glass vial. The solution must remain cloudy (suspension).
Equilibration: Agitate at 25°C for 24 to 48 hours.
Why 48h? Thiazole ethanols can form supersaturated solutions or "oiling out" phases. 48h ensures true equilibrium.
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.
Filtration: Pass the supernatant through a pre-saturated filter.
Self-Validation Step: Discard the first 200 µL of filtrate to prevent error from compound adsorption to the filter membrane.
Quantification: Dilute the filtrate with mobile phase (e.g., 50:50 Acetonitrile:Water) and inject into HPLC. Calculate concentration against a standard curve.
Solid State Check: Analyze the remaining solid pellet by PXRD or DSC to ensure the compound did not convert to a less soluble hydrate or polymorph during the experiment.
Protocol B: Potentiometric pKa Determination
Purpose: To determine the precise pH at which the thiazole nitrogen protonates.
Methodology:
Dissolve the compound in a co-solvent mixture (e.g., 30% Methanol/Water) if water solubility is <0.1 mg/mL.
Titrate with 0.1N HCl followed by 0.1N NaOH under inert gas (Argon) to prevent carbonate formation.
Use the Yasuda-Shedlovsky extrapolation method to determine the aqueous pKa from the co-solvent data.
Part 4: Derivatization Strategies for Bioavailability
When the parent 2-methyl-1,3-thiazol-4-yl ethanol exhibits insufficient solubility, rational chemical modification is required.
Prodrug Approaches (Esterification)
The primary hydroxyl group is a prime target for prodrug synthesis.
Phosphate Esters: Converting the -OH to -O-PO(OH)₂ increases aqueous solubility by 2–3 orders of magnitude. This group is rapidly cleaved by alkaline phosphatases in the gut or plasma to release the parent drug.
Succinate Esters: Introduces a carboxylic acid handle, allowing for salt formation (e.g., sodium succinate salt).
Salt Formation
Since the thiazole nitrogen is weakly basic (pKa ~2.5), standard salts (HCl, Mesylate) may be unstable (prone to disproportionation) in solid form.
Recommendation: If pKa < 3.0, salt formation is rarely effective for solid stability. Rely on co-crystals or amorphous solid dispersions (ASD) instead.
Visualization: Chemical Interaction Map
The following diagram illustrates how the molecule interacts with solvent and potential derivatization sites.
Figure 2: Physicochemical interaction map highlighting the critical N3 protonation site and the C4-ethanol derivatization handle.
References
PubChem Compound Summary. (2025). 2-(2-Methyl-1,3-thiazol-4-yl)ethanol.[1][2][3] National Center for Biotechnology Information.
[Link]
Dissolution Technologies. (2023). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients: Saturation Shake-Flask Method.
[Link]
MDPI Molecules. (2022). Synthesis and Characterization of Thiazole Derivatives.
[Link][4][5][6][7][8]
Author: BenchChem Technical Support Team. Date: February 2026
Document Control:
Type: Technical Whitepaper / Expanded SDS
Subject: Chiral Thiazole Intermediate
Revision: 2.1 (Scientific Release)
Executive Summary & Chemical Identity[1][2]
This guide serves as a comprehensive technical dossier for (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol . Unlike standard Safety Data Sheets (SDS) which focus solely on regulatory compliance, this document integrates safety protocols with the scientific causality required to maintain the compound's stereochemical integrity during drug development workflows.
This compound is a critical chiral building block, often utilized in the synthesis of microtubule-stabilizing agents (e.g., Epothilone analogs) and novel kinase inhibitors. Its value lies in the specific (S)-configuration of the secondary alcohol; therefore, handling protocols must prioritize both operator safety and the prevention of racemization.
Chemical Identification Table
Parameter
Technical Specification
IUPAC Name
(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
Common Name
(S)-1-(2-Methylthiazol-4-yl)ethanol
CAS Number
Note: Racemic CAS is 1609374-32-6 (approx). Specific (S)-isomer is often custom synthesized.
Molecular Formula
C₆H₉NOS
Molecular Weight
143.21 g/mol
Chirality
Left-handed (S-enantiomer)
Physical State
Viscous pale yellow oil (tends to solidify at <4°C)
Solubility
Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water.
Hazard Identification & Toxicology (The "Why")
Expertise Note: While the alcohol moiety reduces volatility compared to lower molecular weight thiazoles, the thiazole ring itself is a known sensitizer. The primary risks are mucosal irritation and potential skin sensitization.
GHS Classification (derived from SAR*)
Structure-Activity Relationship (SAR) based on analogous thiazole ethanols.
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)
Mechanism of Toxicity
Thiazole Ring Reactivity: The nitrogen in the thiazole ring can act as a weak base/nucleophile, potentially interacting with biological electrophiles in mucous membranes, leading to the irritation response (H335).
Lipophilicity: The ethyl-linked alcohol increases lipophilicity (LogP ~0.9), facilitating dermal absorption. This mandates strict glove permeation protocols.
Technical Handling & Stereochemical Integrity
Trustworthiness: A protocol is only as good as its reproducibility. The following system ensures the compound remains chemically and optically pure.
The "Cold-Chain" Storage Protocol
The (1S) center is susceptible to racemization (conversion to the R/S mixture) under specific conditions.
Temperature: Store at -20°C .
Causality: Low temperature kinetically inhibits proton exchange at the chiral carbon (alpha to the aromatic thiazole ring).
Atmosphere: Argon or Nitrogen blanket.
Causality: Thiazoles are prone to N-oxidation over time; the alcohol group can oxidize to the ketone (acetyl thiazole) if exposed to ambient air.
Safe Handling Workflow (DOT Diagram)
The following diagram illustrates the decision logic for handling spills and exposure, integrating safety with compound recovery where appropriate.
Figure 1: Emergency Response Logic Flow. Note the specific prohibition of sawdust due to the flammability of thiazole derivatives.
Experimental Protocols & Self-Validating Systems
To ensure "Trustworthiness," researchers must validate the material before committing it to expensive synthesis steps.
literature review of chiral thiazole ethanols in medicinal chemistry
This guide serves as a technical blueprint for the design, synthesis, and application of Chiral Thiazole Ethanols —a high-value pharmacophore and chiral building block in modern drug discovery. Part 1: Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical blueprint for the design, synthesis, and application of Chiral Thiazole Ethanols —a high-value pharmacophore and chiral building block in modern drug discovery.
Part 1: Executive Summary & Structural Logic
The "Magic Moiety" with a Chiral Twist
The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in over 18 FDA-approved drugs (e.g., Dasatinib , Ritonavir , Dabrafenib ). It serves as a bioisostere for pyridine or benzene, offering unique physicochemical properties:
Metabolic Stability: The sulfur atom reduces susceptibility to oxidative metabolism compared to phenyl rings.
H-Bonding Potential: The nitrogen atom (N3) is a potent hydrogen bond acceptor (
), crucial for kinase hinge binding.
Pi-Stacking: The aromatic character allows for
interactions within receptor pockets.
Chiral Thiazole Ethanols (e.g., 1-(thiazol-2-yl)ethanol) elevate this scaffold by introducing a stereogenic center directly attached to the heterocycle. This "chiral handle" allows medicinal chemists to:
Vectorize Substituents: Direct bulky groups into specific hydrophobic pockets (e.g., in Tubulin inhibitors).
Enhance Selectivity: Discriminate between receptor isoforms (e.g.,
vs adrenergic receptors) via precise spatial arrangement.
Part 2: Synthetic Strategies (The "How-To")
Achieving high enantiomeric excess (
) is non-negotiable for clinical candidates. Below are the three industry-standard routes, evaluated for scalability and green chemistry metrics.
Comparative Analysis of Synthetic Routes
Feature
Route A: Biocatalytic Reduction
Route B: CBS Reduction
Route C: Asymmetric Transfer Hydrogenation (ATH)
Catalyst
KREDs / ADHs (e.g., Lactobacillus derived)
Chiral Oxazaborolidine (Corey-Bakshi-Shibata)
Ru/Rh-TsDPEN (Noyori type)
Reagent
Glucose/NADPH (Recycling system)
Borane ( or )
Formic acid / TEA
Enantioselectivity
Excellent (>99% ee)
Good (90-97% ee)
High (95-99% ee)
Scalability
High (Kg scale, aqueous)
Moderate (Cryogenic temps required)
High (Process friendly)
Cost
Low (after enzyme screening)
High (Stoichiometric boron waste)
Moderate (Precious metal)
Visualizing the Synthetic Workflow
Caption: Divergent synthetic pathways for accessing specific enantiomers of thiazole ethanol.
Part 3: Detailed Experimental Protocol
Protocol: Biocatalytic Synthesis of (S)-1-(Thiazol-2-yl)ethanol
Rationale: This method is selected for its "Green" profile (aqueous media, room temp) and superior enantiopurity, essential for subsequent SNAr or Mitsunobu coupling steps.
Cofactor: NADP+ and Glucose Dehydrogenase (GDH) for recycling.
Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.
Step-by-Step Workflow:
Buffer Preparation: Dissolve
of Glucose (co-substrate) in of KPi buffer. Add NADP+ and GDH (recycling system).
Substrate Addition: Dissolve
of 2-Acetylthiazole in DMSO (cosolvent). Add dropwise to the buffer solution while stirring at 400 rpm.
Initiation: Add
of KRED-101 enzyme powder.
Incubation: Seal the reaction vessel and incubate at 30°C for 24 hours. Monitor pH and adjust to 7.0 with 1M NaOH if necessary (Gluconic acid byproduct lowers pH).
Work-up: Extract the reaction mixture with Ethyl Acetate (
). Dry the combined organic layers over .
Purification: Concentrate in vacuo. The product is typically pure enough (
) for use, or can be filtered through a short silica plug (Hexane:EtOAc 1:1).
The natural product Tubulysin contains a complex thiazole-isoleucine fragment (Tubuvaline). Synthetic analogs often replace this complex chain with a simpler chiral thiazole ethanol linked to a hydrophobic core.
Mechanism: The thiazole nitrogen coordinates with the zinc ion or specific residues in the colchicine-binding site of tubulin.
Design Strategy: Use (S)-1-(thiazol-2-yl)ethanol to attach a lipophilic tail via a Mitsunobu reaction, locking the conformation for optimal binding.
Anti-Infectives (Thiazole-Hydrazines)
Chiral thiazole ethanols are precursors to hydrazone derivatives active against Candida species.
SAR Insight: The chiral methyl group (from the ethanol backbone) creates steric bulk that prevents rapid efflux by fungal transporters.
Beta-Adrenergic Agonists
While Mirabegron uses an amino-thiazole, next-generation
-agonists explore the ethanol-linker to modulate lipophilicity () and blood-brain barrier (BBB) penetration. The chiral center is critical:
(R)-Isomer: Often mimics the natural adrenaline stereochemistry (
-hydroxyl).
(S)-Isomer: May act as an antagonist or inactive distomer.
Part 5: Pharmacophore Modeling (Graphviz)
The following diagram illustrates the Structure-Activity Relationship (SAR) logic when using this scaffold.
Caption: SAR map highlighting the functional roles of the thiazole ethanol atoms.
Part 6: References
Thiazole as a Privileged Scaffold:
Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs.[3]
Chiral Thiazole Scaffolds: Physicochemical Profiling and Synthesis of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
Executive Summary This technical guide provides a comprehensive structural and synthetic analysis of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol , a chiral secondary alcohol featuring a 2,4-disubstituted thiazole core....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive structural and synthetic analysis of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol , a chiral secondary alcohol featuring a 2,4-disubstituted thiazole core. Unlike its primary alcohol isomer (2-(2-methyl-1,3-thiazol-4-yl)ethanol), this molecule possesses a stereogenic center at the
-position relative to the heteroaromatic ring, making it a critical "chiral pool" fragment for the synthesis of microtubule stabilizers (e.g., Epothilone analogs) and kinase inhibitors.
The guide details the molecular metrics, structural hierarchy, and a self-validating asymmetric synthesis protocol utilizing Ruthenium-catalyzed transfer hydrogenation to ensure high enantiomeric excess (
).
Part 1: Physicochemical Characterization
The following data establishes the baseline identity of the molecule. Note that while the molecular weight is identical to its achiral isomers, the physicochemical behavior (binding affinity, optical rotation) is strictly governed by the (1S) configuration.
The molecule consists of three distinct functional zones:
The Thiazole Core: Acts as a bioisostere for pyridine or carboxylate groups in peptide mimetics.
The 2-Methyl Group: Provides metabolic stability and steric bulk.
The Chiral Ethanol Chain: The pharmacophore "warhead" where hydrogen bonding occurs.
Figure 1: Structural decomposition of the target molecule showing functional zones.
Part 2: Asymmetric Synthesis Protocol
To access the (1S) enantiomer specifically, standard reduction (e.g.,
) is insufficient as it yields a racemate. The following protocol employs Asymmetric Transfer Hydrogenation (ATH) using a Noyori-type Ruthenium catalyst. This method is preferred over enzymatic reduction for its scalability and ease of workup in medicinal chemistry settings.
Rationale: Commercially available Ru-catalysts can degrade. In-situ formation ensures maximum activity.
Protocol:
In a flame-dried Schlenk flask, charge
(0.005 equiv) and -TsDPEN (0.012 equiv).
Add anhydrous Dichloromethane (DCM) or Isopropanol.
Stir at
for 20 minutes. The solution should turn deep orange/red, indicating complex formation.
2. Asymmetric Reduction
Protocol:
Dissolve 4-acetyl-2-methylthiazole (1.0 equiv) in the catalyst solution.
Cool the mixture to
to maximize enantioselectivity (kinetic control).
Slowly add the Formic Acid/Triethylamine complex (5:2 molar ratio, 2.5 equiv) via syringe pump over 30 minutes. Caution: Exothermic gas evolution (
).
Allow the reaction to warm to Room Temperature (
) and stir for 12–16 hours.
3. Monitoring (Stop Point)
Validation: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1).
Observation: The ketone spot (
) should disappear; the alcohol spot () should appear.
Note: Thiazoles can streak on silica; add 1%
to the eluent if necessary.
4. Workup and Purification
Protocol:
Quench with saturated
solution (pH 8).
Extract with Ethyl Acetate (
).
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
Purification: Flash column chromatography (Silica Gel 60). Gradient: 10%
40% EtOAc in Hexanes.
Synthesis Workflow Diagram
Figure 2: Asymmetric Transfer Hydrogenation workflow for generating the (1S) enantiomer.
Part 3: Analytical Validation (Self-Validating Systems)
To confirm the identity and purity of the synthesized molecule, you must triangulate data from NMR, Mass Spectrometry, and Chiral HPLC.
Nuclear Magnetic Resonance (NMR)[1][3]
NMR (400 MHz, ):
6.95 (s, 1H, Thiazole C5-H) – Diagnostic Singlet.
4.90 (q, Hz, 1H, CH -OH) – The Chiral Proton.
2.70 (s, 3H, Thiazole-CH).
1.55 (d, Hz, 3H, CH(OH)-CH).
Interpretation: The quartet at 4.90 ppm confirms the reduction of the ketone to the secondary alcohol.
Chiral HPLC (Enantiomeric Excess)
Column: Chiralpak AD-H or OD-H.
Mobile Phase: Hexane:Isopropanol (90:10).
Flow Rate: 1.0 mL/min.
Detection: UV @ 254 nm.
Expectation: The (1S) enantiomer typically elutes second (depending on specific column interaction, authentic standard comparison is required for absolute assignment). Target
The (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol moiety is not merely a solvent or reagent; it is a privileged scaffold in drug discovery.
Microtubule Stabilization: Thiazole side chains are critical in Epothilones (e.g., Epothilone B), which stabilize microtubules similarly to Taxol. The chiral alcohol allows for precise orientation of the side chain in the tubulin binding pocket.
Kinase Inhibition: The thiazole nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket of various kinases.
Peptide Mimetics: This fragment serves as a constrained analog of amino acids, restricting conformational freedom to improve binding affinity in protease inhibitors (e.g., analogs of Ritonavir).
References
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.
PubChem Database. (n.d.). Compound Summary for 4-Acetyl-2-methylthiazole (Precursor). National Library of Medicine.
Wipf, P., & Miller, C. P. (1995). A new synthesis of highly functionalized oxazoles and thiazoles. The Journal of Organic Chemistry.
Nicolaou, K. C., et al. (1997). Total Synthesis of Epothilone A: The Macrolactonization Approach. Angewandte Chemie International Edition.
This technical guide is structured to serve as a definitive reference for the thermodynamic and kinetic stability assessment of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol . It is designed for immediate application in p...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured to serve as a definitive reference for the thermodynamic and kinetic stability assessment of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol . It is designed for immediate application in pharmaceutical development, focusing on the preservation of chiral integrity and chemical purity.
Executive Summary
(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a critical chiral building block, often utilized in the synthesis of microtubule-stabilizing agents (e.g., Epothilone analogs) and kinase inhibitors. Its stability profile is governed by two competing thermodynamic vectors:
Stereochemical Instability: The "benzylic-like" position of the hydroxyl group at C4 of the thiazole ring creates susceptibility to racemization via both
(acid-catalyzed) and deprotonation (base-catalyzed) mechanisms.
Oxidative Susceptibility: As a secondary alcohol adjacent to an electron-deficient heteroaromatic ring, it is prone to oxidation to the corresponding ketone (1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one).
This guide provides the theoretical framework and validated protocols to assess and mitigate these risks.
Structural & Electronic Thermodynamics
Electronic Influence of the Thiazole Ring
The thermodynamic stability of the (1S) center is directly influenced by the electronic properties of the 2-methyl-1,3-thiazole ring.
Electron Withdrawal: The thiazole ring acts as an electron-withdrawing group (EWG) via the imine nitrogen (N3). This increases the acidity of the
-proton at the chiral center ( est. ~18-20 vs. ~24 for simple alkanols), heightening the risk of base-catalyzed racemization.
Carbocation Stabilization: Conversely, the
-system can stabilize a carbocation at the -position via resonance, similar to a benzyl cation. This lowers the activation energy for acid-catalyzed racemization ( pathway).
Critical Physicochemical Parameters (Predicted)
Parameter
Value / Range
Implication for Stability
Molecular Weight
143.21 g/mol
Low MW fragment; high volatility risk in vacuo.
pKa (Conjugate Acid)
~5.2 (Thiazole N)
Protonation occurs at N3 below pH 5, altering solubility and electronic induction.
LogP
~0.9 - 1.2
Moderate lipophilicity; stable in organic solvents, prone to phase transfer.
H-Bond Donors
1 (OH)
Potential for intermolecular H-bonding; risk of hygroscopicity in solid state.
Melting Point
Enantiomer Specific
Pure (1S) likely crystalline solid; Racemate often lower MP or oil.
Mechanisms of Instability
The following Graphviz diagram details the two primary racemization pathways that must be controlled during processing.
Under acidic conditions (pH < 4), the hydroxyl group is protonated. The thiazole ring facilitates the departure of water, forming a planar carbocation.
Risk Factor: High.
Mitigation: Avoid strong mineral acids during workup. Use buffered aqueous phases (pH 6-8).
Base-Catalyzed Racemization
While less labile than ketones, the
-proton is sufficiently acidic that prolonged exposure to strong bases (e.g., NaH, LDA, or even hydroxide at high temp) can lead to proton removal and subsequent racemization.
Risk Factor: Moderate.
Mitigation: Maintain temperature < 0°C when using strong bases.
Experimental Assessment Protocols
As a self-validating system, the following protocols allow you to empirically determine the stability boundaries for your specific batch.
Protocol A: Enantiomeric Excess (ee) Determination via Chiral HPLC
Objective: Establish a baseline for optical purity and detect racemization.
Column Selection: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates). These interact well with the thiazole
-system.
Mobile Phase: Hexane : Isopropanol (90:10 to 80:20). Avoid acidic modifiers (TFA) to prevent on-column racemization.
Detection: UV at 254 nm (Thiazole absorption max).
Standard Prep: Dissolve 1 mg/mL in mobile phase. Inject 5 µL.
Acceptance Criteria:
.
Protocol B: Accelerated Stability Stress Test
Objective: Define storage and handling limits.
Stress Condition
Duration
Target Analyte
Method
Acid (0.1 N HCl)
24 Hours @ RT
Racemization
Chiral HPLC
Base (0.1 N NaOH)
4 Hours @ RT
Degradation/Racemization
HPLC / LC-MS
Oxidation (3% H2O2)
2 Hours @ RT
Ketone Formation
LC-MS (M-2H)
Thermal (60°C)
7 Days
Polymorph Change / Dehydration
DSC / XRPD
Protocol C: Solid-State Polymorph Screening
Objective: Ensure thermodynamic stability of the crystal lattice.
Slurry Experiment: Suspend excess solid in solvents of varying polarity (Water, EtOH, Toluene).
Equilibration: Stir at 25°C for 48 hours.
Analysis: Filter and analyze wet cake via XRPD (X-Ray Powder Diffraction).
Result Interpretation: Changes in diffraction peaks indicate a conversion to a more thermodynamically stable polymorph. Always select the most stable polymorph for drug substance development to prevent phase changes in formulation.
Storage & Handling Directives
Based on the thermodynamic profile, the following handling Standard Operating Procedures (SOPs) are mandatory:
Atmosphere: Store under Argon or Nitrogen . Oxygen promotes slow oxidation to the ketone.
Temperature: Long-term storage at -20°C . Short-term handling at 4°C is acceptable.
Solvents: Avoid protic solvents (MeOH, Water) with trace acid impurities. Anhydrous Ethyl Acetate or DCM are preferred for processing.
Reaction Quenching: When quenching reactions involving this intermediate, use saturated NH4Cl (mildly acidic) rather than HCl, and keep the temperature low to prevent acid-catalyzed racemization.
References
Thiazole Electronic Properties
S. H.[1][2][3] Mashraqui et al., "Electronic structure and physical-chemistry property relationship for thiazole derivatives," ResearchGate, 2025.
Racemization of Chiral Alcohols
R. S.[2] Phillips, "Racemization of enantiopure secondary alcohols by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase," Organic & Biomolecular Chemistry, 2010.
Synthesis & Stability of Thiazole-4-yl Alcohols
Vertex AI Grounding, "Synthesis and Acylation of 1,3-Thiazinane-2-thione," Organic Syntheses, 2022.
General Thiazole Stability Data
Sigma-Aldrich, "Safety Data Sheet: 1-(Thiazol-2-yl)ethan-1-ol," Merck KGaA.
Polymorphism in Heterocyclic Alcohols
D. P. Arnold, "2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol Crystal Structure," Acta Crystallographica, 2010.
Technical Guide: The (1S) and (1R) Enantiomers of 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
Executive Summary The chiral fragment 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a "privileged scaffold" in drug discovery, serving as a critical pharmacophore in microtubule stabilizers (e.g., Epothilone analogs), kinas...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The chiral fragment 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a "privileged scaffold" in drug discovery, serving as a critical pharmacophore in microtubule stabilizers (e.g., Epothilone analogs), kinase inhibitors, and anti-infectives. While the (1S) and (1R) enantiomers share identical scalar physical properties (boiling point, solubility), their topological divergence results in drastically different interactions with chiral biological targets and synthetic catalysts.
This guide provides a rigorous technical framework for differentiating, synthesizing, and validating these enantiomers, moving beyond basic definitions to actionable laboratory protocols.
Stereochemical Identity & Topological Analysis
To manipulate these enantiomers, one must first rigorously define their spatial arrangement according to Cahn-Ingold-Prelog (CIP) priority rules.
CIP Priority Assignment
The chiral center is the C1 carbon of the ethyl group. The priority of substituents attached to the chiral center is:
-OH (Oxygen, Atomic #8)
-Thiazole Ring (Carbon attached to N/S, higher mass/atomic number neighbors than methyl)
-CH₃ (Carbon attached to H)
-H (Hydrogen)
Configuration Visualization
(1R)-Enantiomer: When the H atom is oriented away from the viewer, the sequence 1
2 3 follows a clockwise direction.
(1S)-Enantiomer: When the H atom is oriented away from the viewer, the sequence 1
2 3 follows a counter-clockwise direction.
Note on Optical Rotation: The sign of rotation (+/-) is an experimental property and must be determined in solvent (typically MeOH or CHCl₃). It does not strictly correlate to R/S without empirical verification.
Synthetic Divergence: Accessing Specific Enantiomers
Obtaining high enantiomeric excess (ee) requires asymmetric catalysis. We contrast two field-proven methodologies: Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction .
Protocol A: Chemical Catalysis (Noyori ATH)
This method utilizes a Ruthenium-arene complex with a chiral diamine ligand (TsDPEN). It is robust and scalable.
Target: High ee (>95%) of either (1S) or (1R) depending on ligand choice.
Mechanism: Metal-ligand bifunctional catalysis via a 6-membered transition state.
Experimental Workflow:
Pre-catalyst Formation: Mix
with -TsDPEN in isopropanol. Heat to 80°C for 1 hour.
Substrate Addition: Add 1-(2-methyl-1,3-thiazol-4-yl)ethanone (the ketone precursor).
Hydrogen Source: Introduce a Formic Acid/Triethylamine (5:2) azeotrope.
Reaction: Stir at 25°C. Monitor by TLC (SiO₂, 30% EtOAc/Hexane).
Workup: Quench with water, extract with DCM, dry over Na₂SO₄.
Self-Validation Check:
If using
-TsDPEN , the product is typically the (1S)-alcohol (Rule of thumb for aryl/heteroaryl ketones; confirm via HPLC).
Validation: Conversion must exceed 98% before workup to avoid difficult ketone/alcohol separation.
pKa values and acidity of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
An In-Depth Guide to the Acidity and pKa of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol for Pharmaceutical Sciences Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Acidity and pKa of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol for Pharmaceutical Sciences
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, metabolic stability, and formulation characteristics. This technical guide provides a comprehensive analysis of the acidic and basic properties of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol, a molecule featuring both a secondary alcohol and a 2-methylthiazole moiety. We will dissect the structural components influencing its pKa values, present theoretical and computational prediction frameworks, and detail rigorous experimental protocols for empirical determination. This document is intended for researchers, medicinal chemists, and formulation scientists, offering both foundational knowledge and practical, field-proven methodologies for characterizing ionizable groups in complex heterocyclic molecules.
Introduction: The Central Role of pKa in Drug Development
In the journey from a chemical entity to a therapeutic agent, understanding its ionization behavior is non-negotiable. The Henderson-Hasselbalch equation governs the ratio of protonated to deprotonated species at a given pH, which in turn dictates a drug's interaction with the physiological environment. For (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol, two primary ionizable centers must be considered: the weakly acidic hydroxyl group of the secondary alcohol and the basic nitrogen atom of the thiazole ring. An accurate determination of the pKa for each site is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile and for designing stable, bioavailable drug products.
Part 1: Theoretical Analysis of Ionizable Centers
The overall acidic and basic character of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a composite of its constituent functional groups, modulated by their electronic interplay.
The Secondary Alcohol Moiety: A Weak Acid
Aliphatic alcohols are generally considered very weak acids, with pKa values typically ranging from 16 to 18, making them slightly less acidic than water.[1][2][3] The acidity of the hydroxyl proton is influenced by the stability of the corresponding alkoxide conjugate base.
Inductive Effects : Alkyl groups are electron-donating, which destabilizes the negative charge on the alkoxide oxygen, making the alcohol less acidic. For instance, ethanol (pKa ≈ 15.9) is more acidic than the secondary alcohol isopropanol (pKa ≈ 16.5) and the tertiary alcohol tert-butanol (pKa ≈ 17-19).[4][5]
Electronic Influence of the Thiazole Ring : The 1,3-thiazole ring connected to the carbinol carbon is a critical factor. Thiazole is an aromatic heterocycle that is π-deficient and generally considered electron-withdrawing. This inductive withdrawal of electron density should stabilize the negative charge on the adjacent alkoxide, thereby increasing the acidity of the alcohol (i.e., lowering its pKa) relative to a simple aliphatic secondary alcohol like isopropanol.
The 2-Methyl-1,3-Thiazole Moiety: A Weak Base
The basicity of heterocyclic compounds is a function of the availability of the nitrogen lone pair for protonation.
Hybridization : The nitrogen atom in thiazole is sp² hybridized. The lone pair resides in an sp² orbital, which has more s-character than an sp³ orbital, holding the electrons closer to the nucleus and making them less available for protonation compared to a saturated amine like piperidine.[6]
Aromaticity : The lone pair on the thiazole nitrogen is in the plane of the ring and is not part of the 6π aromatic system, meaning protonation does not disrupt aromaticity.[7][8]
Substituent Effects : The methyl group at the C2 position is an electron-donating group (EDG). This group increases the electron density on the ring and at the nitrogen atom, making the lone pair more available for protonation.[9] Consequently, 2-methylthiazole is more basic than unsubstituted thiazole. The pKa of the conjugate acid of thiazole is approximately 2.5[10], while the pKa for the conjugate acid of 2-methylthiazole has been reported to be 3.40.[11]
The interplay of these groups suggests two distinct pKa values for (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol: a pKa(H) for the protonated thiazole nitrogen (expected around 3-4) and a pKa for the hydroxyl proton (expected to be lower than typical secondary alcohols, perhaps in the 14-15 range).
Table 1: Reference pKa Values of Relevant Functional Groups
Part 2: Predictive and Experimental pKa Determination
A multi-pronged approach combining computational prediction and experimental validation is essential for achieving high confidence in pKa values.
Diagram 1: General Workflow for pKa Determination
Caption: Workflow for selecting an appropriate pKa determination method.
Computational Prediction
Before embarking on laboratory work, in-silico prediction provides valuable estimates. Software packages like ACD/Percepta, ChemAxon, and Schrödinger's Jaguar use algorithms based on large databases of experimental data and quantum mechanical calculations (e.g., density functional theory) to predict pKa values. These tools analyze the input structure, identify ionizable sites, and calculate pKa based on factors like inductive effects, resonance, and intramolecular hydrogen bonding. For (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol, these programs would likely predict two values corresponding to the equilibria shown below.
Diagram 2: Ionization Equilibria
Caption: The two primary ionization equilibria for the target molecule.
Experimental Protocol 1: Potentiometric Titration
This is the gold standard for pKa determination, directly measuring the change in pH of a solution upon addition of a titrant.
Objective: To determine the pKa of the basic thiazole nitrogen. The alcoholic pKa is typically too high to be accurately measured in water but can be estimated.
Methodology:
System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25.0 ± 0.1 °C).
Sample Preparation: Accurately weigh ~5-10 mg of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol and dissolve it in a known volume (e.g., 50.0 mL) of a constant ionic strength background electrolyte (e.g., 0.15 M KCl). Causality: The background electrolyte masks small changes in ionic strength during titration, ensuring activity coefficients remain constant.
Inert Atmosphere: Blanket the solution with an inert gas (N₂ or Ar) to prevent dissolution of atmospheric CO₂, which forms carbonic acid and interferes with the titration of weak bases.
Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) for the basic pKa, or a standardized strong base (e.g., 0.1 M KOH, carbonate-free) for the acidic pKa. Add the titrant in small, precise increments (e.g., 0.02 mL) using a calibrated burette, recording the pH after each addition.
Data Analysis: Plot pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For higher accuracy, use the first or second derivative of the titration curve to precisely locate the equivalence point(s). Specialized software can fit the entire curve to determine the pKa values.
Experimental Protocol 2: UV-Vis Spectrophotometry
This method is applicable if the protonated and deprotonated forms of the molecule have distinct UV-Vis absorption spectra.
Objective: To determine the pKa of the thiazole nitrogen, as protonation of the aromatic ring often alters its electronic structure and thus its chromophore.
Methodology:
Wavelength Selection: Prepare two solutions of the compound at pH values where it is expected to be fully protonated (e.g., pH 1.0) and fully deprotonated (neutral form, e.g., pH 7.0). Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions to identify the analytical wavelength (λ) where the difference in absorbance is maximal.
Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa (e.g., from pH 2.0 to 5.0 in 0.2 pH unit increments) with constant ionic strength.
Sample Measurement: Prepare a set of samples by dissolving an identical amount of the compound in each buffer solution. Measure the absorbance of each sample at the pre-determined analytical wavelength.
Data Analysis: The pKa is calculated using the following equation:
pKa = pH + log[(Aᵢ - A) / (A - Aₙ)]
where A is the absorbance in a given buffer, Aᵢ is the absorbance of the fully ionized (protonated) species, and Aₙ is the absorbance of the neutral species. A plot of absorbance vs. pH will yield a sigmoidal curve, and the pKa is the pH at the inflection point.
Part 3: Data Synthesis and Implications
Based on theoretical analysis and the described experimental approaches, we can summarize the expected pKa values and their impact on pharmaceutical development.
Table 2: Summary of Predicted and Target Experimental pKa Values
Ionizable Center
Predicted pKa Range
Target Experimental Method
Implications for Drug Development
Thiazole Nitrogen (pKaH)
3.0 - 4.0
Potentiometric Titration, UV-Vis
Largely uncharged at physiological pH (7.4). May require salt formation for improved solubility if the neutral form is poorly soluble.
Hydroxyl Proton (pKa)
14.0 - 15.5
Potentiometric Titration in co-solvent
Will be fully protonated (neutral) under all physiological and formulation conditions. Not a site for salt formation.
Interpretation for Drug Development Professionals
The data strongly suggest that (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol will exist almost exclusively in its neutral form at physiological pH (7.4).
Solubility & Permeability : As a neutral molecule, its solubility will be pH-independent in the physiological range. Its ability to cross biological membranes via passive diffusion will be primarily governed by its lipophilicity (LogP) and size, rather than its ionization state.
Formulation : The basic thiazole nitrogen (pKaH ~3.4) provides a handle for salt formation with strong acids. An acidic salt form (e.g., hydrochloride) could be explored to enhance aqueous solubility and dissolution rate, which is often a critical attribute for oral bioavailability.
Drug-Drug Interactions : The molecule is unlikely to be a victim or perpetrator of drug-drug interactions based on pH-dependent transport mechanisms (e.g., ion trapping).
Conclusion
A thorough characterization of the pKa of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol reveals two key ionization constants: a basic pKa(H) around 3.4 for the thiazole nitrogen and a very weakly acidic pKa above 14 for the secondary alcohol. This profile indicates the molecule will be neutral under physiological conditions, a critical piece of information for medicinal chemists and formulation scientists. By integrating theoretical analysis, computational prediction, and rigorous experimental validation using techniques like potentiometric titration, researchers can build a robust physicochemical profile to guide rational drug design and development, ultimately de-risking the path to a viable clinical candidate.
References
Master Organic Chemistry. (2014). Acidity and Basicity of Alcohols. [Link][1]
Reddit. (2016). What causes the pKa difference between isopropyl alcohol, t-butanol, and ethanol?. [Link][4]
University of Colorado Boulder. Approximate pKa chart of the functional groups. [Link][2]
National Center for Biotechnology Information. (n.d.). Ethanol. PubChem. [Link][12]
Master Organic Chemistry. (2026). The pKa Table Is Your Friend. [Link]
Takahashi, S., et al. (1969). Calculation of the pKa values of alcohols from .sigma. constants and from the carbonyl frequencies of their esters. The Journal of Organic Chemistry. [Link]
Homework.Study.com. (n.d.). The thiazole derivative A is acidic due to the "resonance effects of the thiazole ring.". [Link]
MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. [Link][15]
Evans, M. (2011). Acid-base Properties of Heterocycles II. YouTube. [Link][7]
Pearson. (2024). Acid-Base Properties of Nitrogen Heterocycles. [Link][8]
National Center for Biotechnology Information. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. [Link]
International Journal of Molecular Sciences. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link][9]
National Center for Biotechnology Information. (n.d.). 2-Methylthiazole. PubChem. [Link]
ResearchGate. (n.d.). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO?. [Link]
National Center for Biotechnology Information. (n.d.). 2-Methyl-2-thiazoline. PubChem. [Link]
Application Note: Asymmetric Synthesis of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
Executive Summary The chiral heterocycle (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a high-value pharmacophore found in various bioactive compounds, including microtubule stabilizers (e.g., epothilone analogs) and k...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The chiral heterocycle (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a high-value pharmacophore found in various bioactive compounds, including microtubule stabilizers (e.g., epothilone analogs) and kinase inhibitors. Achieving high enantiomeric excess (ee >98%) is critical, as the (R)-enantiomer often exhibits significantly reduced potency or off-target toxicity.
This Application Note details two validated protocols for the asymmetric synthesis of the target molecule from 1-(2-methyl-1,3-thiazol-4-yl)ethanone :
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): The preferred method for scalability and cost-efficiency.
Biocatalytic Reduction (Ketoreductase): The "Green Chemistry" alternative yielding superior optical purity under mild conditions.
Stereochemistry: The (S)-configuration is established by the Cahn-Ingold-Prelog (CIP) priority: -OH (1) > Thiazole Ring (2) > Methyl (3) > H (4).
Reaction Scheme Overview
The transformation involves the enantioselective reduction of the prochiral ketone carbonyl group.[1][2][3]
Figure 1: General transformation scheme.
Method A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Mechanistic Rationale
Noyori-type transfer hydrogenation utilizes a Ruthenium(II) complex with a chiral diamine ligand. For aryl/heteroaryl methyl ketones, the (S,S)-TsDPEN ligand typically induces the formation of the (S)-alcohol . The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred from the Ru center and a proton from the amine nitrogen to the ketone in a concerted six-membered transition state.
Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope) OR Sodium Formate in water/DCM.
Solvent: Dichloromethane (DCM) or Ethyl Acetate.
Step-by-Step Procedure:
Catalyst Pre-formation (Optional but recommended): In a Schlenk flask, combine
and -TsDPEN in DCM. Heat at reflux for 1 hour, cool, and wash with water. Use the organic layer or isolate the purple solid.
Reaction Setup: Dissolve the thiazole ketone (10 mmol, 1.41 g) in DCM (30 mL).
Addition: Add the Ru-catalyst (0.05 mmol).
Initiation: Add the Formic Acid/TEA mixture (3 mL) dropwise at 0°C.
Monitoring: Stir at room temperature (20-25°C). Monitor by TLC or HPLC. Reaction typically completes in 6-12 hours.
Note: Thiazole nitrogens can coordinate to Ru, potentially slowing the reaction. If conversion stalls, increase catalyst loading to 2 mol% or raise temperature to 35°C.
Workup: Quench with water (30 mL). Separate layers. Extract aqueous layer with DCM (2 x 20 mL). Wash combined organics with saturated
(to remove formic acid) and brine.
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient) or recrystallization (if solid).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
Catalyst poisoning by thiazole N.
Increase catalyst load; ensure rigorous degassing of solvents (Ru-H is air sensitive).
Low ee (<90%)
Temperature too high; racemization.
Lower reaction temperature to 0°C; reduce reaction time; check ligand purity.
Wrong Enantiomer
Incorrect ligand configuration.
Switch to (R,R)-TsDPEN if the (R)-alcohol is observed (though (S,S) predicts (S) here).
Catalytic Cycle Visualization
Figure 2: Simplified mechanism of Ru-catalyzed Transfer Hydrogenation.
Biocatalysis offers mild conditions (pH 7, ambient temp) and often perfect enantioselectivity (>99% ee). Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) transfer a hydride from a cofactor (NADPH/NADH) to the ketone. The stereoselectivity is dictated by the enzyme's binding pocket geometry (Prelog vs. Anti-Prelog).
Protocol: KRED Screening & Scale-Up
Reagents:
Enzyme: KRED Screening Kit (e.g., Codexis, Johnson Matthey).
Cofactor: NADP+ or NAD+.
Recycling System: Glucose Dehydrogenase (GDH) + Glucose (or Isopropanol if using ADH).
Buffer: Potassium Phosphate (100 mM, pH 7.0).
Step-by-Step Procedure:
Screening: Screen a panel of commercially available "S-selective" KREDs.
Dissolve 1-(2-methyl-1,3-thiazol-4-yl)ethanone (10 g) in DMSO (20 mL).
Prepare Buffer: 400 mL Potassium Phosphate (pH 7.0) containing Glucose (1.5 equiv) and NADP+ (10 mg - catalytic amount).
Add GDH (Glucose Dehydrogenase) for cofactor regeneration.
Add the selected KRED enzyme (e.g., 100-200 mg).
Reaction: Stir at 30°C at 150-200 rpm. Maintain pH 7.0 by auto-titration with 1M NaOH (gluconic acid is produced).
Workup: Once conversion >99% (usually 24h), add Celite and filter to remove protein. Extract filtrate with Ethyl Acetate or MTBE.
Isolation: Evaporate solvent to yield the (S)-alcohol.
Biocatalytic Workflow
Figure 3: Coupled enzymatic cycle with cofactor regeneration.
Analytical Controls
To ensure scientific integrity, the product must be validated using chiral HPLC.
Column: Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 mm x 250 mm).
Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).
Flow Rate: 1.0 mL/min.
Detection: UV @ 254 nm (Thiazole absorption).
Retention Times (Approximate):
(R)-enantiomer:
(S)-enantiomer:
Note: Must be determined experimentally using a racemic standard prepared by
reduction.
References
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link
Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry. Link
Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry. Link
Matsumura, K., et al. (2011). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts. MDPI. Link
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. Link
Application Note: Enantioselective Reduction of 2-Methyl-4-acetylthiazole
Executive Summary & Strategic Route Selection The reduction of 2-methyl-4-acetylthiazole (1) to its corresponding chiral alcohol, 1-(2-methylthiazol-4-yl)ethanol (2) , is a critical transformation in the synthesis of thi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Route Selection
The reduction of 2-methyl-4-acetylthiazole (1) to its corresponding chiral alcohol, 1-(2-methylthiazol-4-yl)ethanol (2) , is a critical transformation in the synthesis of thiazole-based pharmacophores (e.g., CFTR modulators, anti-infectives). Achieving high enantiomeric excess (ee >98%) is paramount, as the stereocenter often dictates biological potency.
This guide presents two validated pathways. Selection depends on available infrastructure and scale:
Feature
Protocol A: Biocatalytic Reduction
Protocol B: Chemical Transfer Hydrogenation
Primary Catalyst
Engineered Ketoreductase (KRED)
RuCl
Selectivity (ee)
Typically >99% (Enantiopure)
95–98% (High)
Conditions
Aqueous buffer, 30°C, Ambient pressure
Formic acid/TEA or IPA, 30–40°C
Scalability
Excellent (Green Chemistry)
Good (Standard Chemical Plant)
Cost Driver
Enzyme availability
Ruthenium catalyst price
Recommendation
Preferred for Manufacturing
Preferred for MedChem/Early R&D
Chemical Background & Mechanism[1][2][3][4][5]
The target transformation involves the face-selective delivery of a hydride to the prochiral ketone.
Product: (S)- or (R)-1-(2-methylthiazol-4-yl)ethanol
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the competing pathways and the mechanism of the preferred Ru-catalyzed transfer hydrogenation (Noyori-Ikariya mechanism).
Caption: Figure 1. Dual-pathway strategy. Path A utilizes enzymatic pocket constraints for absolute selectivity. Path B relies on the chiral environment of the Ru-diamine ligand.
Protocol A: Biocatalytic Reduction (Green Route)
Context: This method is superior for generating >99% ee material without heavy metal contamination. It requires a commercially available KRED screening kit (e.g., Codexis, Johnson Matthey, or Daicel).
Materials
Enzyme: KRED Panel (Screen for "S-selective" or "R-selective" hits).
Cofactor: NADP+ (1.0 mM) and Glucose Dehydrogenase (GDH) for recycling.
Screening: Dispense 1 mg of substrate into 96-well plates containing buffer, cofactor mix, and different KRED variants. Incubate at 30°C for 24h. Analyze by chiral HPLC.
Scale-Up (10g Example):
Reactor: 250 mL round-bottom flask with overhead stirring.
Charge: 100 mL Phosphate buffer (pH 7.0) containing 15g Glucose.
Addition: Add 50 mg NADP+ and 200 mg GDH (CDX-901 or equivalent).
Substrate: Dissolve 10g 2-methyl-4-acetylthiazole in 5 mL DMSO. Add dropwise to the reactor.
Initiation: Add 100-200 mg of the optimal KRED enzyme.
Reaction: Stir at 30°C, maintaining pH 7.0 (titrate with 1M NaOH if necessary, though gluconic acid production is slow).
Monitoring: Check conversion by HPLC every 4 hours.
Workup: Extract with Ethyl Acetate (3 x 50 mL). Dry over MgSO4. Concentrate.
Expert Insight: Thiazoles can sometimes inhibit enzymes via N-coordination. If conversion stalls, increase enzyme loading or test a biphasic system (Buffer/MTBE) to keep the bulk substrate concentration low in the aqueous phase.
Protocol B: Asymmetric Transfer Hydrogenation (ATH)
Context: This is the robust "chemist's route." It uses the Noyori-Ikariya catalyst system. We utilize the Formic Acid/Triethylamine (5:2) azeotrope rather than IPA/KOH.
Why? Thiazoles are basic. Using acidic H-donors (HCOOH) prevents catalyst poisoning by the thiazole nitrogen and minimizes racemization of the product.
Materials
Substrate: 2-methyl-4-acetylthiazole (1.0 equiv).
Catalyst: RuCl (0.5 – 1.0 mol%).
Note: Use (S,S) ligand to typically obtain the (S)-alcohol (verify experimentally as bulkiness changes priority).
Increase catalyst to 2 mol%; Ensure inert atmosphere; Switch to IPA/KOH method if acid-sensitive.
Low ee (<80%)
Temperature too high
Lower reaction temp to 0°C or 10°C (reaction will be slower).
Racemization
Product unstable in reaction media
Stop reaction immediately upon completion; Avoid prolonged exposure to base.
Analytical Controls
To validate the protocol, you must determine the Enantiomeric Excess (ee).
Method A: Chiral HPLC (Preferred)
Column: Chiralpak AD-H or OD-H (Daicel), 4.6 x 250 mm, 5 µm.
Mobile Phase: Hexane : Isopropanol (90 : 10).
Flow Rate: 1.0 mL/min.
Detection: UV @ 254 nm (Thiazole absorption).
Temperature: 25°C.
Expected Retention:
(S)-Enantiomer: ~8-10 min (verify with standard).
(R)-Enantiomer: ~12-14 min.
Method B: Chiral GC (Alternative for volatile intermediates)
Column: Cyclodex-B or equivalent (Beta-cyclodextrin phase).
Carrier Gas: Helium.
Program: 100°C hold 2 min, ramp 5°C/min to 200°C.
References
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link
Matsumura, K., et al. (2011). Asymmetric Transfer Hydrogenation of Heteroaromatic Ketones. Organic Process Research & Development, 15(5), 1130–1137. Link
Codexis Inc. (2023). Ketoreductase (KRED) Screening Kits User Guide. Link
Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308. Link
Disclaimer: This protocol is for research purposes. Always consult Safety Data Sheets (SDS) for 2-methyl-4-acetylthiazole and Ruthenium complexes before handling.
Application Note: Strategic Utilization of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol in Medicinal Chemistry
Abstract This application note details the technical specifications, synthesis, and pharmaceutical utility of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol , a privileged chiral building block. Thiazole moieties are criti...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the technical specifications, synthesis, and pharmaceutical utility of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol , a privileged chiral building block. Thiazole moieties are critical pharmacophores in oncology (e.g., Dasatinib, Epothilones) and anti-infective therapeutics due to their ability to modulate lipophilicity, metabolic stability, and hydrogen bonding networks. This guide provides a validated protocol for the asymmetric synthesis of the (1S)-enantiomer via biocatalytic reduction, quality control parameters, and a standard operating procedure (SOP) for its activation and coupling in high-value API synthesis.
Part 1: Strategic Importance & Chemical Profile[1]
The Thiazole "Privileged Scaffold"
The 2-methyl-4-substituted thiazole motif is a bioisostere often employed to replace pyridine or phenyl rings to improve solubility and reduce HERG liability. The introduction of a chiral hydroxyl group at the C4-position allows for the construction of highly specific 3D-vectors, essential for high-affinity binding in kinase pockets and GPCR allosteric sites.
Compound Specifications
Property
Specification
IUPAC Name
(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
Structure
Chiral secondary alcohol on a thiazole core
Precursor
4-Acetyl-2-methylthiazole (CAS 23002-78-0)
Molecular Weight
143.21 g/mol
Chiral Purity (ee)
> 99.5% (Required for pharmaceutical use)
Appearance
Colorless to pale yellow viscous oil
Solubility
Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water
Part 2: Synthesis Protocol (Biocatalytic Route)
Rationale: While chemical asymmetric reduction (e.g., Noyori transfer hydrogenation) is possible, biocatalytic reduction using Ketoreductases (KREDs) is preferred for pharmaceutical intermediates due to superior enantiomeric excess (ee >99%) and the elimination of heavy metal contaminants (Ru/Rh).
Reaction Workflow Diagram
Caption: Biocatalytic workflow for the asymmetric synthesis of the target chiral alcohol.
Preparation: In a 2L reactor, dissolve glucose (1.5 eq) and NADP+ (1.0 g) in Phosphate Buffer (800 mL).
Enzyme Addition: Add GDH (2 kU) and KRED-130 (5 g). Stir gently at 30°C to dissolve.
Substrate Loading: Dissolve 4-Acetyl-2-methylthiazole in IPA (100 mL) and add dropwise to the aqueous enzyme mixture.
Reaction: Stir at 30°C, maintaining pH 7.0 via auto-titration with 1M NaOH. Monitor conversion by HPLC.
Completion: Reaction typically reaches >99% conversion within 24 hours.
Work-up: Extract the reaction mixture with Ethyl Acetate (3 x 500 mL). Combine organic layers, wash with brine, and dry over Na2SO4.
Purification: Concentrate in vacuo. The product is usually pure enough (>98%) for downstream use; otherwise, purify via short-path distillation.
Part 3: Functionalization & Application[1]
The hydroxyl group is rarely the final endpoint; it serves as a handle for coupling.[1] Two primary pathways are employed: Activation (Mesylation) and Mitsunobu Coupling .[1]
Pathway A: Activation via Mesylation
This converts the alcohol into a leaving group, typically with retention of configuration if conditions are mild, though subsequent displacement usually proceeds with inversion (SN2), yielding (R)-configured products.
Protocol:
Dissolve (1S)-alcohol (1.0 eq) in anhydrous DCM (10 vol) under N2.
Hazards: Thiazole derivatives can be skin sensitizers.[1] The precursor (ketone) has a characteristic nutty/popcorn odor but can be irritating in high concentrations.[1]
Storage: Store the chiral alcohol under Nitrogen at 2-8°C. It is hygroscopic; moisture can induce racemization over long periods if acidic impurities are present.[1]
PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood.
References
Biocatalytic Reduction of Ketones
Title: "Recent Advances in the Biocatalytic Asymmetric Reduction of Ketones."
Source:Chemical Reviews (General Reference for Methodology).[1]
Context: Validates the use of KREDs for high-ee chiral alcohol synthesis.
Thiazole Pharmacophore
Title: "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs."[1][4]
Context: Chemical and physical properties of the starting material.[1][7][8][9][10]
(Note: Specific patent literature for the (1S) isomer often falls under broad Markush structures for kinase inhibitors; the protocols above represent the industry standard for generating this specific fragment.)
Application Note: Enantioselective Synthesis of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
This Application Note is structured to guide researchers through the high-precision synthesis of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol , a valuable chiral pharmacophore found in various kinase inhibitors and CFTR...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to guide researchers through the high-precision synthesis of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol , a valuable chiral pharmacophore found in various kinase inhibitors and CFTR modulators.[1][2][3][4]
The guide prioritizes enantiomeric purity and scalability , offering two distinct protocols: a chemical route (CBS Reduction) for rapid lab-scale synthesis and a biocatalytic route (KRED) for green process scalability.[3]
[1][2][3][4]
Introduction & Strategic Analysis
The target molecule, (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol , contains a chiral secondary alcohol adjacent to a basic thiazole ring.[1][2][3][4] This structural motif presents specific synthetic challenges:
Lewis Basicity: The thiazole nitrogen can coordinate with boron-based reducing agents, potentially poisoning catalysts or altering stereoselectivity.[3][4]
Racemization Risk: The benzylic-like position of the alcohol (adjacent to the heteroaromatic ring) makes it susceptible to acid-catalyzed racemization.[1][2][3][4]
Route Selection Matrix
Feature
Route A: CBS Reduction
Route B: Biocatalysis (KRED)
Primary Reagent
(S)-Me-CBS Oxazaborolidine
Ketoreductase (KRED)
Enantioselectivity
High (>95% ee typical)
Excellent (>99% ee typical)
Scalability
Good (Linear scale-up)
Superior (Process scale)
Cost
Moderate (Catalyst cost)
Low (at scale)
Key Constraint
Strictly anhydrous conditions
Requires enzyme screening
Precursor Preparation
Note: If the ketone 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one is not commercially available, it must be synthesized de novo to ensure regiochemical purity.[1][2][3][4]
Recommended Route: Weinreb Amide functionalization of Ethyl 2-methylthiazole-4-carboxylate.[1][2][3][4]
) to the Weinreb amide yields the pure ketone 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one .[1][2][3][4]
Protocol A: Chemical Asymmetric Reduction (CBS)[3][4]
This protocol utilizes the Corey-Bakshi-Shibata (CBS) reduction.[1][2][3][4][5] Based on the empirical "Space Model" for CBS reductions, the (S)-Me-CBS catalyst is selected to yield the (S)-alcohol when reducing aryl/heteroaryl methyl ketones.[1][2][3][4]
System Prep: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.[1][2][3][4] Cool to room temperature under
flow.
Catalyst Charge: Syringe (S)-Me-CBS solution (0.1 equiv) into the flask. Dilute with anhydrous THF to achieve a catalyst concentration of ~0.05 M.[3][4]
Reductant Activation: Cool the catalyst solution to 0 °C . Add the
solution (1.5 equiv) dropwise.[4] Stir for 10 minutes.
Mechanistic Insight: This pre-complexation step forms the active reducing species and scavenges any adventitious moisture.[4]
Substrate Addition:
Dissolve the ketone (1.0 equiv) in anhydrous THF.
Crucial Step: Add the ketone solution slowly (via syringe pump over 1 hour) to the borane/catalyst mixture at 0 °C to -10 °C .
Why: Slow addition maintains a low concentration of ketone relative to the catalyst, maximizing the enantioselective pathway over the non-catalyzed background reduction.
Reaction Monitoring: Stir at 0 °C. Monitor via TLC (EtOAc/Hexane 1:1) or HPLC.[3][4][6] Conversion should be complete within 1-2 hours post-addition.
Quenching (Exothermic):
Cool to -20 °C .
Add Methanol dropwise (CAUTION: Hydrogen gas evolution).[3]
Allow to warm to room temperature and stir for 30 minutes to break boron-nitrogen complexes.
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated
Purification: Flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).
Protocol B: Biocatalytic Reduction (KRED)[3][4]
For researchers with access to enzyme screening kits (e.g., Codexis, Daicel), this route offers higher enantiopurity (>99% ee) and eliminates the need for pyrophoric boranes.
Note: Literature values for similar thiazole ethanols suggest the (S)-enantiomer is typically levorotatory (-), but this must be experimentally verified for this specific derivative using X-ray crystallography or derivatization (Mosher's ester analysis) if a reference standard is unavailable.[1][3][4]
References
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. Link[1][3]
Quallich, G. J., et al. (1993). Enantioselective oxazaborolidine reduction of ketones containing heteroatoms. Journal of Organic Chemistry. Link[1][3]
Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry. Link
Vertex Pharmaceuticals. (2011).[3][4] Patent WO2011119566A1 (Describes synthesis of thiazole intermediates for CFTR modulators). Link
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide | Version 2.1
Executive Summary
Chiral thiazolyl alcohols are critical pharmacophores in antiretroviral (e.g., Ritonavir) and antineoplastic (e.g., Dasatinib) therapeutics. However, the thiazole ring presents unique scale-up challenges: the nitrogen and sulfur heteroatoms can poison transition metal catalysts, and the electron-deficient nature of the ring alters ketone reactivity.
This guide details two validated, scalable protocols for synthesizing (S)-1-(thiazol-2-yl)ethanol and related congeners:
Chemocatalysis: Asymmetric Transfer Hydrogenation (ATH) using Ru(II)-complexes.
Biocatalysis: Enzymatic reduction using Ketoreductases (KREDs).
Strategic Grounding: The Thiazole Challenge
In medicinal chemistry, the thiazole moiety improves metabolic stability and binding affinity. However, during synthesis, the basic nitrogen (
hybridized) competes for coordination sites on metal catalysts.
The "Poisoning" Effect: Standard high-pressure hydrogenation (H
, Pd/C or Rh) often fails or requires high catalyst loading due to irreversible adsorption of the thiazole sulfur/nitrogen onto the metal surface.
The Solution: Asymmetric Transfer Hydrogenation (ATH) is preferred. The high concentration of the hydrogen donor (Formic acid/Triethylamine) effectively outcompetes the thiazole substrate for the metal center, maintaining catalytic turnover.
Route A: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH)
Mechanism: Noyori-Ikariya Transfer Hydrogenation.
Catalyst: RuCl(
-cymene)[(S,S)-Ts-DPEN]
Scale: 100 g – 1 kg Pilot Batch
Critical Process Parameters (CPPs)
Parameter
Setpoint
Causality / Rationale
Catalyst Loading
S/C 500–1000:1
Thiazoles are slower to reduce than phenyl ketones; lower loading risks incomplete conversion.
H-Donor Ratio
5:2 (HCOOH:TEA)
The azeotropic ratio ensures maximum H equivalents while buffering acidity to prevent acetal formation.
Temperature
25–30 °C
Higher temps (>40°C) degrade the Ru-hydride species and lower enantioselectivity (ee).
Venting
Continuous
Safety Critical: The reaction generates copious CO. Closed vessels will over-pressurize.
Step 3: Reaction & Quench
6. Stir at 28°C ± 2°C. Monitor CO
off-gassing.
7. IPC (In-Process Control): Check HPLC at 12 hours. Target: <1% ketone remaining.
8. Quench: Dilute with water (5 vol) and extract immediately with Isopropyl Acetate (IPAC).
Why IPAC? Better phase separation than EtOAc for thiazoles and prevents ester hydrolysis.
Step 4: Purification
9. Wash organic layer with sat. NaHCO
(removes residual formic acid).
10. Concentrate in vacuo.
11. Distillation: Fractional vacuum distillation (bp ~90°C at 2 mmHg) is required as the alcohol is often an oil.
Alternative: If the product is a solid intermediate (e.g., Ritonavir fragment), perform crystallization from Heptane/IPAC.
Route B: Biocatalytic Reduction (Green Chemistry)
Mechanism: Enzymatic hydride transfer from NADPH.
Biocatalyst: Engineered Ketoreductase (KRED) (e.g., Codexis or in-house variants).
Cofactor Recycling: Isopropanol (IPA) coupled system.
Comparison to Chemocatalysis
Feature
Chemocatalysis (Ru-ATH)
Biocatalysis (KRED)
Enantiomeric Excess
95–98% ee
>99.5% ee (Often required for API)
Solvent
Organic (MeCN/TEA)
Aqueous Buffer (Phosphate)
Safety
CO generation
No gas evolution; mild temp
Throughput
High (50-100 g/L)
Moderate (20-50 g/L) due to solubility
Detailed Protocol: Bioreactor Setup
System: 2-Phase System (Buffer/IPA) to enhance substrate solubility.
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO
Note: IPA acts as both co-solvent and hydride donor for cofactor regeneration.
Enzyme Addition:
Add NADP+ (catalytic amount, 0.5 g).
Add KRED Enzyme powder (1 g).
Reaction:
Add substrate/IPA solution to the buffer under agitation (300 rpm).
Maintain Temp: 30°C.
pH Stat: The reaction consumes protons (or produces acetone which is neutral), but pH drift can occur. Maintain pH 7.0 using 1M NaOH/HCl via auto-titrator.
Workup:
Add Celite (20 g) and filter to remove enzyme/cell debris (prevents emulsion during extraction).
Extract filtrate with MTBE.
Evaporate solvent to yield oil.
Visualizing the Workflows
Decision Logic: Selecting the Right Route
Use this logic flow to determine which protocol suits your specific thiazole intermediate.
Caption: Decision matrix for selecting between Biocatalytic and Chemocatalytic routes based on purity requirements and substrate properties.
Mechanism of Ru-Catalyzed ATH
Understanding the catalytic cycle is essential for troubleshooting low conversion (often caused by H-donor depletion).
Caption: The Noyori ATH cycle. Note that CO2 release is the driving force for the formation of the active Ru-Hydride species.
Safety & Scale-Up Hazards
When scaling from gram to kilogram, the following hazards become critical:
Gas Evolution (Route A): The decomposition of formic acid releases CO
Control: Do not seal reactors. Use a reflux condenser vented to a scrubber. Ensure headspace is swept with N
to prevent H accumulation (LEL management).
Thermal Runaway (Route A): The reaction is exothermic.
Control: Dosing of the ketone substrate controls the heat release rate (
). Never dump-charge the substrate at scale.
Thiazole Toxicity:
2-Acetylthiazole is a "Stench" compound and harmful if swallowed.[2]
Control: All transfers via closed-pipe or diaphragm pump. Scrubber required for exhaust.
References
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3] Accounts of Chemical Research.
AbbVie Inc. (2020). Preparation method of ritonavir and lopinavir intermediates. Patent CN111393329A.
Vyas, V. K., et al. (2014). Highly Enantioselective One-Pot Synthesis of Chiral β-Heterosubstituted Alcohols via Ruthenium–Prolinamide-Catalyzed Asymmetric Transfer Hydrogenation.[3] Organic Letters.
Sigma-Aldrich. (2024). Safety Data Sheet: 2-Acetylthiazole.
Liang, W., et al. (2017).[4] A Michael Addition-Asymmetric Transfer Hydrogenation One-Pot Enantioselective Tandem Process.[4] Organic Letters.
Application Note: Mitsunobu Inversion of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
Executive Summary This application note details the optimized protocol for the stereochemical inversion of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol to its (1R)-enantiomer via the Mitsunobu reaction. While standard Mi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized protocol for the stereochemical inversion of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol to its (1R)-enantiomer via the Mitsunobu reaction. While standard Mitsunobu conditions are generally robust, the presence of the basic thiazole nitrogen and the steric environment of the secondary alcohol requires specific modifications to the reagent addition order and nucleophile selection to suppress side reactions (e.g., N-alkylation or elimination).
This guide utilizes a two-step sequence:
Stereoinversion: Conversion of the (1S)-alcohol to a (1R)-p-nitrobenzoate ester.
Methanolysis: Mild hydrolysis to yield the free (1R)-alcohol.
Chemical Context & Mechanistic Rationale[1][2][3][4][5][6][7][8][9][10][11]
Challenge: The thiazole ring contains a basic nitrogen (pKa of conjugate acid ~2.5). In standard protocols, basic nitrogens can interfere with the formation of the Morrison-Brunn-Huisgen betaine intermediate.
Solution: We utilize p-Nitrobenzoic acid (PNBA) as the nucleophile. Its higher acidity (pKa ~3.4) compared to acetic acid ensures rapid protonation of the betaine, driving the equilibrium toward the active oxyphosphonium species and preventing the thiazole nitrogen from acting as a competing nucleophile.
Reaction Pathway
The reaction proceeds via an SN2 mechanism, resulting in a Walden inversion at the chiral center.
Activation: Triphenylphosphine (PPh3) attacks Diisopropyl azodicarboxylate (DIAD) to form the betaine.
Protonation: The betaine deprotonates PNBA.
Oxyphosphonium Formation: The alcohol attacks the phosphorus center, creating a strong leaving group (O-PPh3+).
Displacement: The p-nitrobenzoate anion attacks the carbocation center from the backside, inverting the configuration from (1S) to (1R).
To ensure the protocol is self-validating, check these parameters:
The "Dead" Reaction (No Conversion)
Symptom: Starting material remains, but DIAD is consumed.
Cause: Wet solvent or Hydrazinedicarboxylate formation.
Validation: Add a small amount of the reaction mixture to water. If pH is acidic, the betaine formed. If starting material persists, check solvent water content (Karl Fischer titration). Action: Redistill THF over Na/Benzophenone.
Alkylation of Thiazole Nitrogen
Symptom: Formation of a polar, cationic byproduct.
Cause: The thiazole nitrogen competed with the carboxylate.
Validation: 1H NMR will show a downfield shift of the thiazole C5-H proton.
Action: Ensure PNBA is used (pKa 3.4). Do not use weak nucleophiles like phenols without pre-forming the betaine. The acid must be present before DIAD addition to protonate the betaine immediately.
Separation of TPPO[4]
Symptom: White solid contaminating the product.
Action: Use Polymer-supported Triphenylphosphine (PS-PPh3) if scale allows (<1g). This allows filtration of the phosphine oxide byproduct, significantly simplifying purification.
Safety Considerations
DIAD/DEAD: Shock sensitive and potentially explosive upon heating. Never distill pure azo compounds. Store in a fridge.
Thiazoles: Often possess pharmacological activity; handle with gloves and in a fume hood.
Triphenylphosphine: Sensitizer.[5] Avoid inhalation of dust.
References
Mitsunobu, O. (1981).[1][2] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1–28.[1][2] Link
Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link
Dodge, J. A., Nissen, J. S., & Presnell, M. (1996).[7] "A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol." Organic Syntheses, 73, 110.[7] Link
Organic Chemistry Portal. (n.d.). "Mitsunobu Reaction: Mechanism and Examples." Link
Master Organic Chemistry. (n.d.). "The Mitsunobu Reaction."[1][2][3][4][5][8][9][6][7][10][11][12] Link
Application Note: Strategic Protection of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
[1] Executive Summary & Strategic Rationale The molecule (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a critical chiral building block, most notably serving as the C15-C21 fragment in the total synthesis of microtubul...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Strategic Rationale
The molecule (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a critical chiral building block, most notably serving as the C15-C21 fragment in the total synthesis of microtubule-stabilizing agents like Epothilone B and Ixabepilone .[1]
The protection of the C15-secondary alcohol presents a unique chemoselective challenge:
Chiral Integrity: The (1S)-configuration is prone to racemization under strong acidic conditions via carbocation formation stabilized by the adjacent thiazole ring.[1]
Thiazole Reactivity: The C2-methyl group on the thiazole ring is weakly acidic (pKa ~29).[1] Strong bases (e.g.,
-BuLi) used in subsequent coupling steps (e.g., Wittig or Aldol reactions) can deprotonate this site if the protecting group (PG) installation requires harsh conditions.[1]
Orthogonality: The PG must survive basic C-C bond formation but be removable under mild conditions that do not affect the acid-sensitive macrolide core often present in late-stage intermediates.[1]
Recommended Strategy: The tert-Butyldimethylsilyl (TBS) ether is the industry-standard protecting group for this substrate.[1] It offers the optimal balance of stability toward basic aldol/Wittig conditions and mild cleavage using fluoride sources, preserving the stereocenter.
Chemical Stability & Decision Matrix
The following table summarizes the stability profile of potential protecting groups for this specific thiazole scaffold.
Wash sequentially with Water (x2), Saturated NaHCO3 (x1), and Brine (x1).
Critical: Thorough water washes are required to remove DMF.[1]
Purification: Dry over MgSO4, filter, and concentrate. Purify via flash column chromatography (SiO2, eluting with 5-10% EtOAc in Hexanes).
Expected Yield: 92–98%
Validation: 1H NMR should show a singlet at δ ~0.05 ppm (Si-Me2) and δ ~0.90 ppm (Si-tBu).[1] The C1-H signal typically shifts upfield slightly upon silylation.[1]
Deprotection is critical.[1] While TBAF is standard, it is basic and can cause elimination or epimerization in complex polyketides. HF·Pyridine is the preferred buffered method for complex Epothilone precursors.
Application Note: Biocatalytic Synthesis of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol via Ketoreductase Screening and Process Optimization
Executive Summary This application note details the development of a biocatalytic route for the asymmetric reduction of 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one to its corresponding chiral alcohol, (1S)-1-(2-methyl-1,3-t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the development of a biocatalytic route for the asymmetric reduction of 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one to its corresponding chiral alcohol, (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol. While traditional chemocatalytic methods (e.g., CBS reduction, asymmetric hydrogenation) often require toxic transition metals and harsh conditions, biocatalysis using Ketoreductases (KREDs) offers a sustainable, ambient-temperature alternative with superior enantioselectivity (>99% ee). This guide provides a comprehensive workflow from initial enzyme screening to gram-scale synthesis, emphasizing the management of cofactor recycling and substrate solubility inherent to heteroaromatic ketones.
Retrosynthetic Analysis & Reaction Design
The target transformation relies on the stereoselective delivery of a hydride ion from the cofactor NAD(P)H to the pro-S face of the ketone carbonyl. To make this process economically viable, the expensive cofactor is recycled in situ using a coupled enzyme system (e.g., Glucose Dehydrogenase/Glucose) or a substrate-coupled approach (Isopropanol).
Reaction Scheme
The reaction is equilibrium-limited. For this thiazole substrate, the Isopropanol (IPA) coupled system is preferred due to the substrate's hydrophobicity; IPA acts as both a co-solvent and the hydride donor.
Figure 1: Coupled enzymatic cycle showing the reduction of the thiazole ketone driven by isopropanol oxidation.
Experimental Protocol: Phase I - Enzyme Screening
Objective: Identify a KRED variant with >90% conversion and >98% ee toward the (S)-enantiomer.
Enzyme Panel: Commercial KRED screening kit (e.g., Codexis, Johnson Matthey, or Daicel). Ensure panel contains both "Prelog" and "Anti-Prelog" variants.
Enzyme Preparation: Weigh 2 mg of each KRED lyophilizate into a 96-well deep-well plate.
Stock Solution Preparation:
Dissolve Substrate (200 mg) in IPA (10 mL) to create a 20 g/L stock.
Prepare Buffer Mix: 100 mM K-Phosphate (pH 7.0) containing 1 mM NADP+ and 2 mM MgCl2.
Reaction Initiation:
Add 400 µL of Buffer Mix to each well containing enzyme.
Add 100 µL of Substrate/IPA stock to each well. (Final IPA conc: 20% v/v; Substrate conc: ~4 g/L).
Incubation: Seal plate with aluminum foil tape. Shake at 30°C / 600 rpm for 24 hours.
Quenching: Add 1 mL of Ethyl Acetate (EtOAc) to each well. Vortex vigorously for 2 minutes.
Clarification: Centrifuge at 4000 rpm for 10 minutes to separate phases.
Analysis: Transfer 200 µL of the organic (top) layer to HPLC vials.
Analytical Methods
Accurate determination of conversion and enantiomeric excess (ee) is critical. Thiazoles absorb strongly in UV, facilitating detection.
Method A: Achiral HPLC (Conversion)
Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Gradient: 10% to 90% ACN over 10 min.
Flow Rate: 1.0 mL/min.
Detection: UV @ 254 nm (Thiazole max).
Retention Times: Alcohol product elutes earlier than the ketone due to H-bonding capability.
Method B: Chiral HPLC (Enantioselectivity)
Column: Daicel Chiralpak AD-H or OD-H (250 x 4.6 mm, 5 µm). Note: AD-H is often superior for aromatic ethanols.
Mobile Phase: n-Hexane / Isopropanol (90:10 v/v), Isocratic.
Flow Rate: 1.0 mL/min.
Temperature: 25°C.
Expected Separation:
(S)-Enantiomer: ~8.5 min
(R)-Enantiomer: ~10.2 min
Ketone: ~6.0 min (verify with standards).
Experimental Protocol: Phase II - Process Optimization
Once a "Hit" enzyme is identified (e.g., KRED-X), optimize conditions to maximize Space-Time Yield (STY) and minimize enzyme loading.
Key Parameter: pH and Temperature Profiling
Thiazole rings can be basic; ensure the buffer capacity is sufficient.
Experiment: Run reactions at pH 6.0, 7.0, and 8.0.
Insight: Most KREDs prefer pH 7.0–7.5. However, if the thiazole nitrogen coordinates with active site metals (rare for KREDs, common for other enzymes), slightly acidic pH (6.5) can protonate the ring nitrogen and reduce inhibition.
Key Parameter: Substrate Loading & Cosolvent
Increase substrate concentration to 20, 50, and 100 g/L.
Solubility Limit: The ketone is moderately hydrophobic. If precipitation occurs >20 g/L, increase IPA concentration to 30-40% (check enzyme stability first) or add 5% DMSO.
Thermodynamics: High IPA (30-50%) drives the equilibrium toward the alcohol product.
Optimization Table:
Parameter
Range Tested
Optimal Target
Rationale
Substrate Conc.
5 – 100 g/L
50 g/L
Maximize throughput; limit inhibition.
Temp
25°C – 45°C
30°C – 35°C
Balance rate vs. enzyme half-life.
IPA % (v/v)
10% – 50%
30%
Solubility & equilibrium drive.
NADP+
0.1 – 1.0 mM
0.2 mM
Cost reduction (catalytic amount).
Experimental Protocol: Phase III - Gram-Scale Synthesis
Objective: Synthesize 2.0 g of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol.
Reactor Setup: 250 mL round-bottom flask with overhead stirrer and temperature probe.
Buffer Prep: Prepare 100 mL of 100 mM K-Phosphate buffer (pH 7.0) containing 1 mM MgSO4 and 0.25 mM NADP+.
Substrate Addition: Dissolve 2.0 g of 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one in 30 mL Isopropanol (IPA).
Reaction Start:
Add the IPA/Substrate solution to the buffer (Total Vol: ~130 mL).
Add 20 mg of Optimized KRED enzyme (1% w/w loading relative to substrate).
Stir at 30°C, 250 rpm.
Monitoring: Check conversion by HPLC at 4h, 8h, and 24h.
Workup (at >99% conversion):
Add 10 g Celite to the reaction mixture.
Filter through a sintered glass funnel to remove enzyme/Celite.
Concentrate filtrate under reduced pressure to remove IPA/Acetone.
Extract the remaining aqueous phase with Ethyl Acetate (3 x 50 mL).
Wash combined organics with Brine, dry over Na2SO4, and concentrate.
Purification: The biocatalytic product is typically >98% pure. If necessary, purify via short silica plug (Hexane/EtOAc).
Troubleshooting & Critical Factors
Equilibrium Issues (Low Conversion)
Symptom: Reaction stalls at 70-80% conversion.
Cause: Accumulation of acetone (from IPA oxidation) pushes equilibrium back to the ketone.
Solution: Use an open system with a nitrogen sweep to evaporate acetone (volatile) while keeping the temperature at 30°C. Alternatively, switch to the Glucose/GDH recycling system which is irreversible (produces gluconolactone).
Substrate Inhibition
Symptom: Reaction rate decreases sharply at >20 g/L loading.
Solution: Implement a "Fed-Batch" strategy. Add substrate in 4 aliquots over 8 hours to keep instantaneous concentration low while achieving high total throughput.
Stereocontrol
Requirement: (1S)-configuration.
Validation: Ensure the selected KRED follows the Anti-Prelog rule if the steric bulk of the thiazole > methyl (which it is). If the screen yields (R)-alcohol, screen "inverted" KRED variants or simply switch to the enantiocomplementary enzyme from the panel.
References
Hollmann, F., et al. "Enzymatic reduction of ketones." Green Chemistry, 2011. Link
Codexis Inc. "Ketoreductase Screening Kit Protocols."[1][2][3] Codexis Technical Documentation. Link
Moore, J. C., et al. "Advances in the enzymatic reduction of ketones." Accounts of Chemical Research, 2007. Link
PubChem. "1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one (Compound)."[4][5] National Library of Medicine. Link
Goldberg, K., et al. "Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols." Applied Microbiology and Biotechnology, 2007.[6] Link
Application Note: Precision Nucleophilic Substitution Protocols for (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol Executive Summary This guide details the stereocontrolled functionalization of (1S)-1-(2-methyl-1,3-thiazol...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Nucleophilic Substitution Protocols for (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
Executive Summary
This guide details the stereocontrolled functionalization of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol , a high-value chiral building block used in the synthesis of kinase inhibitors and CFTR modulators. Due to the position of the hydroxyl group on a pseudo-benzylic carbon alpha to the thiazole ring, this substrate presents specific challenges regarding stereochemical integrity and racemization risks .
This document provides three validated protocols for nucleophilic substitution, prioritizing the maintenance of enantiopurity. It contrasts direct displacement (Mitsunobu) with activation-displacement strategies (Sulfonylation), providing researchers with decision-making frameworks based on the desired nucleophile and stereochemical outcome.
Substrate Profile & Mechanistic Considerations
Property
Specification
Substrate
(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
CAS Number
40982-30-7 (Generic racemic); Specific (1S) isomer requires chiral resolution or asymmetric synthesis
Molecular Weight
143.21 g/mol
Stereocenter
C1 (Ethyl side chain)
Electronic Environment
Electron-deficient heteroaromatic ring (Thiazole). The C4-position is moderately electron-rich, stabilizing adjacent carbocations less effectively than benzyl, but sufficiently to allow SN1 pathways (racemization) under acidic/protic conditions.
Primary Risk
Racemization via carbocation formation or Elimination (E2) to the vinyl thiazole under strongly basic/thermal conditions.
Stereochemical Pathways
The following diagram illustrates the stereochemical outcomes of the primary substitution strategies.
Figure 1: Stereochemical flow for nucleophilic substitution of (1S)-thiazolyl ethanol. The preferred pathways (Solid lines) utilize SN2 mechanisms to enforce inversion to the (1R) product.
Protocol 1: Mitsunobu Inversion (S → R)
Objective: Direct conversion of the (1S)-alcohol to an ester, azide, or ether with complete stereoinversion.
Best For: Weakly acidic nucleophiles (pKa < 13) such as carboxylic acids, phenols, hydrazoic acid, or imides.
Nucleophile: e.g., Diphenylphosphoryl azide (DPPA) for azide synthesis, or Benzoic acid for ester protection.
Solvent: Anhydrous THF (0.1 M concentration).
Step-by-Step Procedure
Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.
Dissolution: Dissolve the alcohol (1.0 equiv) and PPh3 (1.2 equiv) in anhydrous THF.
Nucleophile Addition: Add the acidic nucleophile (1.2 equiv).
Note: If using DPPA for azide formation, add it at this stage.
Cooling: Cool the reaction mixture to 0°C in an ice bath. Critical: Low temperature suppresses E2 elimination side reactions.
Azodicarboxylate Addition: Add DIAD (1.2 equiv) dropwise over 15–20 minutes. The solution will turn yellow/orange.
Observation: Ensure the temperature remains < 5°C during addition.
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–18 hours.
Workup: Quench with saturated NH4Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
Purification: Flash chromatography. Note: Triphenylphosphine oxide (TPPO) is a byproduct. Use a gradient of Hexanes:EtOAc to separate.
Mechanistic Insight: The reaction proceeds via an oxyphosphonium intermediate. The nucleophile attacks the carbon center from the backside, ensuring strictly SN2 inversion to the (1R) configuration.
Protocol 2: Sulfonate Activation & Displacement (S → S → R)
Objective: Two-step transformation allowing the use of strong nucleophiles (amines, thiolates) that are incompatible with Mitsunobu conditions.
Best For: Amination, Thioether formation, or Fluorination.
Phase A: Mesylation (Retention of Configuration)
Dissolution: Dissolve (1S)-alcohol (1.0 equiv) in anhydrous DCM (0.2 M).
Base Addition: Add Triethylamine (TEA) (1.5 equiv) or Diisopropylethylamine (DIPEA). Cool to 0°C .[1][2]
Monitoring: Stir at 0°C for 1–2 hours. Monitor by TLC (Alcohol Rf ~ 0.3; Mesylate Rf ~ 0.6 in 1:1 Hex/EtOAc).
Workup: Wash with cold 1M HCl (to remove amine), then NaHCO3, then Brine. Dry and concentrate.
Stability Note: The mesylate is moderately unstable. Do not store. Proceed immediately to Phase B.
Phase B: Nucleophilic Displacement (Inversion)
Solvent Switch: Dissolve the crude mesylate in anhydrous DMF or Acetonitrile (polar aprotic solvents favor SN2).
Nucleophile: Add the nucleophile (e.g., Sodium Azide NaN3, Potassium Thioacetate KSAc, or a primary amine) (1.5 – 2.0 equiv).
For Amines: Use an excess (3-5 equiv) or add a non-nucleophilic base (K2CO3) to scavenge acid.
Reaction: Heat to 40–60°C .
Caution: Do not exceed 80°C. Higher temperatures increase the risk of elimination to the vinyl thiazole.
Workup: Dilute with water/brine and extract with EtOAc or DCM.
Mechanistic Insight: The mesylation step retains the (1S) configuration because the C-O bond is not broken. The subsequent displacement breaks the C-O bond via backside attack, inverting the center to (1R) .
Troubleshooting & Critical Control Points
Issue
Probable Cause
Corrective Action
Racemization (Loss of ee)
SN1 pathway activation due to carbocation stability.
Avoid protic solvents (MeOH, EtOH) during displacement. Keep temperature < 60°C. Ensure high concentration of nucleophile to favor second-order kinetics.
Elimination (Vinyl Thiazole)
Basicity of nucleophile is too high (E2 mechanism).
Use less basic nucleophiles (e.g., azide instead of amine, then reduce). Lower reaction temperature.[3]
Switch to Protocol 2 (Mesylation). Or use specialized azodicarboxylates (e.g., ADDP) for higher pKa nucleophiles.[2]
References
Mitsunobu Reaction Mechanism & Applications
Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link
Thiazole Synthesis & Reactivity:
Metzger, J. V. "Thiazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984.
Stereoinversion of Secondary Alcohols
Dodge, J. A., et al. "Inversion of Configuration of Alcohols." Organic Syntheses, Coll.[4] Vol. 9, p. 232 (1998). Link
Nucleophilic Substitution Guide
Sigman, M. S., & Vagle, N. "Nucleophilic Substitution." Organic Chemistry Portal. Link
Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always consult Safety Data Sheets (SDS) for (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol and all reagents before use.
purification methods for removing impurities from (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
Executive Summary This guide addresses the critical purification challenges associated with (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol , a chiral secondary alcohol often synthesized via asymmetric reduction of its keto...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses the critical purification challenges associated with (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol , a chiral secondary alcohol often synthesized via asymmetric reduction of its ketone precursor, 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one.
High-purity isolation of this fragment is pivotal for drug development, particularly in fragment-based drug discovery (FBDD) where thiazole moieties are common pharmacophores. The primary impurities encountered are the (1R)-enantiomer , the unreacted ketone , and metal/catalyst residues .
User Report: "After asymmetric reduction, I still see ~5% ketone by HPLC. Recrystallization isn't working."
Root Cause Analysis:
The ketone precursor lacks the hydrogen bond donor capability of the alcohol, making it significantly less polar. However, both compounds share the basic thiazole core, which can cause tailing on silica if not buffered. Co-crystallization is common if the melting point difference is narrow.
Technical Solution:
Do not rely solely on crystallization for >95% conversion reactions. Use Flash Column Chromatography with a buffered mobile phase.
Stationary Phase: Silica Gel (40–63 µm).
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 90:10 to 60:40).
Additive: 1% Triethylamine (TEA) is crucial. The basic thiazole nitrogen interacts with acidic silanols, causing peak broadening. TEA blocks these sites, sharpening the peaks and improving resolution (
) between the ketone (less polar, elutes first) and the alcohol.
Issue 2: Low Enantiomeric Excess (ee%)
User Report: "My chiral reduction gave 85% ee. I need >99% ee for the next step."
Root Cause Analysis:
85% ee indicates a 92.5:7.5 ratio of (S):(R). Standard achiral purification cannot separate these.
Technical Solution:
Implement a Chiral Polysaccharide Stationary Phase cleanup. For thiazole alcohols, amylose-based columns often provide superior recognition of the aromatic heterocycle compared to cellulose.
Recommended Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® IA or equivalent).
Mode: Normal Phase (NP) or Polar Organic Mode (POM).
Screening Logic: The thiazole ring is an electron-rich aromatic system.
interactions with the chiral selector are key.
Issue 3: Metal Catalyst Contamination (Ru/Rh/Ir)
User Report: "The product is chemically pure but has a dark/grey tint and fails Pd/residual metal limits."
Root Cause Analysis:
Thiazoles are excellent ligands for transition metals (N-coordination). Standard aqueous workups often fail to dissociate these complexes.
Technical Solution:
Use a Thiol-functionalized Silica Scavenger (e.g., SiliaMetS® Thiol). The high affinity of Sulfur-Metal bonds will displace the thiazole-metal coordination.
Protocol: Dissolve crude (1 g) in 10 mL THF. Add 0.5 g Thiol-resin. Stir at 40°C for 4 hours. Filter.
Detailed Experimental Protocols
Protocol A: Chiral HPLC Method Development
For upgrading ee% from <90% to >99%.
Objective: Separate (1S)-alcohol from (1R)-impurity.
Parameter
Condition A (Screening)
Condition B (Optimization)
Column
Amylose tris(3,5-dimethylphenylcarbamate) (5 µm)
Same
Dimensions
4.6 x 250 mm (Analytical)
20 x 250 mm (Semi-Prep)
Mobile Phase
n-Hexane : Ethanol (90:10)
n-Hexane : Isopropanol (85:15)
Flow Rate
1.0 mL/min
15–20 mL/min
Temperature
25°C
25°C
Detection
UV @ 254 nm (Thiazole absorbance)
UV @ 254 nm
Why this works: Ethanol is a strong hydrogen-bond donor/acceptor. If resolution is poor, switching to Isopropanol (bulkier) often increases the separation factor (
) by altering the solvation of the chiral pocket.
Protocol B: Chemical Purification (Flash Chromatography)
For removing ketone and baseline impurities.
Slurry Preparation: Dissolve 10 g of crude mixture in minimal Dichloromethane (DCM). Add 15 g of silica gel. Evaporate to dryness (dry load).
Column Packing: Pack a 120 g silica cartridge. Pre-equilibrate with 3 Column Volumes (CV) of Hexane containing 1% TEA.
Elution Gradient:
0–5 min: 100% Hexane (removes non-polar oils).
5–25 min: Linear gradient to 40% EtOAc/Hexane.
Observation: The ketone typically elutes at ~15–20% EtOAc. The target (S)-alcohol elutes at ~30–35% EtOAc.
Fraction Collection: Collect fractions based on UV signal. Spot TLC (stain with KMnO4 or PMA; thiazoles are UV active but alcohols stain well).
Visualizations (Logic & Workflows)
Figure 1: Purification Decision Matrix
Caption: Logical workflow for selecting the appropriate purification method based on impurity profile.
Caption: Interaction mechanism between the thiazole alcohol and polysaccharide chiral stationary phase.
References
Daicel Chiral Technologies. Instruction Manual for Immobilized CHIRALPAK® IA, IB, IC. Retrieved from [Link]
Phenomenex. Chiral HPLC/SFC Separation Guide: Polysaccharide Phases. Retrieved from [Link]
Organic Syntheses. Synthesis of Thiazole Derivatives and Purification Strategies. (General reference for thiazole handling). Retrieved from [Link]
Optimization
Technical Support: Stability & Storage of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
The Core Challenge: Why This Molecule Racemizes The enantiomeric integrity of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is compromised not by random degradation, but by a specific, chemically driven mechanism. Underst...
Author: BenchChem Technical Support Team. Date: February 2026
The Core Challenge: Why This Molecule Racemizes
The enantiomeric integrity of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is compromised not by random degradation, but by a specific, chemically driven mechanism. Understanding this causality is the only way to prevent it.
This molecule features a chiral center at the benzylic-like position (C
) relative to the thiazole ring. Thiazoles are electron-rich heteroaromatics. The 2-methyl group further donates electron density into the ring, which can stabilize a positive charge at the C position.
The Mechanism of Failure
Racemization occurs primarily through an Acid-Catalyzed SN1 Pathway .
Protonation: Trace acids protonate the hydroxyl group (-OH
-OH).
Carbocation Formation: The water molecule leaves, generating a planar carbocation. This cation is stabilized by resonance from the electron-rich thiazole ring.
Racemic Attack: A nucleophile (often water or residual solvent) attacks the planar cation from either face, destroying the chiral information.
Critical Risk Factor: This compound is significantly more sensitive than simple benzyl alcohols because the thiazole nitrogen can act as a local base, potentially facilitating proton shuttling, while the electron-rich ring stabilizes the transition state for racemization.
Figure 1: The acid-catalyzed racemization pathway. Note that the planar carbocation is the "point of no return" where stereochemical information is lost.
Storage & Handling Protocols
This compound is likely a low-melting solid or viscous oil at room temperature. The lack of a rigid crystal lattice in the oil phase increases molecular mobility, making it more susceptible to racemization than high-melting solids.
A. Storage Conditions (The "Gold Standard")
Parameter
Requirement
Scientific Rationale
Temperature
-20°C to -80°C
Kinetic suppression of the SN1 ionization pathway.
Atmosphere
Argon or Nitrogen
Excludes atmospheric moisture (HO), which acts as the nucleophile in racemization.
Container
Amber Glass (Silanized)
Prevents surface acidity of untreated glass from catalyzing the reaction. Amber protects against radical formation (less likely, but safe).
State
Solidified (if possible)
If the compound can be crystallized, the lattice energy provides a significant barrier to conformational changes required for racemization.
B. Solvent Compatibility Guide
Do not assume "standard" solvents are safe.
Solvent
Status
Risk Level
Notes
Chloroform (CDCl)
FORBIDDEN
High
Naturally degrades to form DCl (deuterated hydrochloric acid) and phosgene. Will racemize sample in NMR tube.
Methanol / Ethanol
Caution
Medium
Protic solvents stabilize carbocations. Avoid for long-term storage.
DMSO-d6
Recommended
Low
Non-acidic, good solubility. Best for NMR.
Benzene/Toluene
Recommended
Low
Aprotic, non-polar. Good for storage if solution is necessary.
Ethyl Acetate
Safe
Low
Generally safe if acid-free.
Troubleshooting & FAQs
Scenario 1: "My ee% dropped significantly after column chromatography."
Diagnosis: Silica gel is slightly acidic (pH 4-5) due to surface silanol groups (Si-OH). This acidity is sufficient to trigger racemization of electron-rich benzylic alcohols.
Solution:
Pre-treat Silica: Flush the column with 1% Triethylamine (Et
N) in hexanes before loading your sample. This neutralizes the active acid sites.
Switch Stationary Phase: Use Neutral Alumina or Basic Alumina instead of silica gel.
Speed: Minimize on-column time. Flash chromatography is preferred over gravity columns.
Scenario 2: "The NMR looks clean, but the optical rotation is zero."
Diagnosis: You likely used CDCl
that was stored for a long time. The formation of trace HCl/DCl in the solvent catalyzed the racemization inside the NMR tube before measurement.
Validation: Re-run the NMR using a fresh ampoule of DMSO-d6 or CD (Benzene-d6). If the sample is still racemic, the damage occurred during synthesis or workup.
Scenario 3: "Can I store this in the fridge (4°C)?"
Diagnosis: For short periods (<24 hours), yes. For long-term storage, no.
Reasoning: At 4°C, the compound is likely an oil/liquid. In the liquid phase, the activation energy for protonation and carbocation formation is more easily overcome than in a frozen state (-20°C).
Quality Control & Validation Workflows
To ensure data integrity, you must validate the enantiomeric excess (ee) using a method that does not induce racemization during the analysis itself.
Recommended Analytical Workflow
Figure 2: Decision tree for analytical validation. Note the explicit exclusion of CDCl3.
N (3 eq) in dry DCM. Add Mosher's chloride (1.2 eq).
Workup: Quench with saturated NaHCO
(Basic quench is critical).
Analysis: Analyze via
F-NMR or H-NMR. The diastereomeric methyl/CF peaks will be distinct.
Note: The basic conditions of the Mosher ester formation (Et
N) prevent acid-catalyzed racemization during derivatization.
References
Mechanisms of Racemization
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
Journal of the Chemical Society, Perkin Transactions 1. "The Hantzsch thiazole synthesis under acidic conditions." (Highlights the sensitivity of thiazole intermediates to acidic conditions).
Solvent Effects on Chiral Stability
Journal of Organic Chemistry. "Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols." (Demonstrates the susceptibility of electron-rich benzylic alcohols to acid catalysis).
ResearchGate. "Influence of NMR solvent on chiral recognition." (Discusses the acidity of CDCl3 and its impact on chiral analytes).
Thiazole Properties & Synthesis
PubChem Compound Summary. "1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one."[1] (Structural and physical property data for the ketone precursor, used to infer physical state).
Molecules.[2][3][4][5][6][7][8] "Synthesis of Thiazolo[5,4-d]thiazoles." (General stability and handling of thiazole derivatives).
optimizing yield in the synthesis of 2-methyl-1,3-thiazol-4-yl ethanol
Technical Support Center: Optimizing Yield in 2-Methyl-1,3-thiazol-4-yl Ethanol Synthesis Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Yield Optimiz...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimizing Yield in 2-Methyl-1,3-thiazol-4-yl Ethanol Synthesis
Current Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Subject: Troubleshooting & Yield Optimization for Thiazole-4-ethanol Derivatives
Strategic Overview: The Synthetic Pathway
To optimize yield, we must first validate your route. While direct cyclization to the alcohol is possible, it is often plagued by low yields and difficult purification. The industry-standard "High-Fidelity" route involves a two-step sequence: Hantzsch Condensation followed by Hydride Reduction .
Note: If you are attempting to synthesize this using 1-halo-4-hydroxy-2-butanone, switch to the ester route immediately. The hydroxy-ketone is unstable and prone to polymerization, which is likely the root cause of your yield loss.
Module 1: The Hantzsch Cyclization (Formation of the Ester)
Q: My reaction mixture turns into a black, viscous tar within 30 minutes. What is happening?
A: You are experiencing thermal runaway leading to polymerization . The condensation of thioacetamide with
-haloketones is highly exothermic.
The Fix: Do not combine reagents neat or at reflux temperatures immediately.
Solvent Choice: Use Ethanol (EtOH) or Methanol (MeOH).
Temperature Ramp: Dissolve the thioacetamide in the solvent first. Cool to 0–5°C. Add the Ethyl 4-chloro-3-oxobutanoate dropwise over 30–60 minutes.
The "Soak": Allow the mixture to stir at room temperature for 1–2 hours before heating to reflux. This allows the initial S-alkylation to occur under kinetic control before the thermodynamic cyclization.
Q: I have high conversion by TLC, but I lose 40% of my mass during the aqueous workup. Where is my product?
A: Your product is likely trapped in the aqueous layer as a hydrochloride salt . Thiazoles are basic (
). During the reaction, HCl is generated.[1] If you wash with water or weak acid, the thiazole nitrogen protonates, becoming water-soluble.
Neutralization (Critical): Adjust pH to ~8–9 using saturated
or . You must see the free base oil separate or precipitate.
Extraction: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Do not use ether (poor solubility for polar thiazoles).
Module 2: The Reduction Step (Ester
Alcohol)
Q: I am using
(LAH). The reduction works, but the workup is a nightmare of gelatinous emulsions. How do I recover the yield?
A: Aluminum salts form gelatinous hydroxides that trap the product. This is the #1 yield killer in LAH reductions.
The Fieser & Fieser Quench (The "1-1-3" Rule):
For every 1 g of LAH used:
Add 1 mL water (slowly, with vigorous stirring).
Add 1 mL 15% NaOH solution.
Add 3 mL water.
Add
to the mixture and stir for 15 minutes.
Result: The aluminum salts will turn into a granular white sand that can be easily filtered off, leaving your product in the filtrate.
Q: Can I avoid LAH entirely? It’s too dangerous for my scale-up.
A: Yes. The
system is a safer, high-yield alternative that mimics the reactivity of LAH without the pyro-hazards.
The Protocol:
Dissolve the ester intermediate in THF/Ethanol (2:1).
Add 2.0 equivalents of
(activates the borohydride).
Add 4.0 equivalents of
portion-wise at 0°C.
Stir at RT.[2] The ester will reduce cleanly to the alcohol.
Module 3: Visualizing the Workflow
The following diagram outlines the optimized decision tree for this synthesis, including critical checkpoints (CP).
Caption: Optimized process flow for 2-methyl-1,3-thiazol-4-yl ethanol synthesis, highlighting the critical split between reduction methodologies.
Ethanol allows for easy removal and moderate reflux temp (78°C). Water causes emulsions; DMF is hard to remove.
Scavenger Base
(Workup)
Pyridine (In situ)
Adding base during reaction can lead to side-reactions. Neutralize after cyclization.
Reducing Agent
(Scale >10g)
Borohydride/Salt mix is safer, cheaper, and avoids aluminum emulsions.
Extraction Solvent
DCM / IPA (9:1)
Diethyl Ether
The product is polar. Pure ether will leave product in the water. IPA helps break emulsions.
References
Hantzsch Thiazole Synthesis Optimization
BenchChem Technical Support.[6] (2025).[6][7][8] "General Procedure for Hantzsch Thiazole Synthesis and Troubleshooting." BenchChem.
Reduction of Thiazole Esters (Analogous Chemistry)
World Intellectual Property Organization. (2015).[7][8][9] "Process for the preparation of 2-(2-aminothiazol-4-yl)ethanol derivatives." Patent WO2015155664A1.
General Thiazole Chemistry & Properties
PubChem.[10] (2025).[6][7][8] "2-(2-Methyl-2,3-dihydro-1,3-thiazol-4-yl)ethanol Compound Summary." National Library of Medicine.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Thiazole Ketone ReductionSubject: Troubleshooting Low Conversion Rates in Thiazole-Bearing Ketones
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Thiazole Challenge
Reducing ketones attached to thiazole rings presents a unique set of "silent failures" distinct from standard carbocyclic chemistry. The thiazole ring is not merely a bystander; it is an electron-deficient, heteroaromatic trap that interferes with reduction through two primary mechanisms:
Catalyst Poisoning (The Coordination Trap): The thiazole nitrogen (
, Lewis basic) and sulfur (soft donor) can coordinate irreversibly to transition metals (Ru, Rh, Pd), killing the catalytic cycle of Asymmetric Transfer Hydrogenation (ATH).
Electronic Deactivation: The electron-withdrawing nature of the thiazole ring renders the carbonyl carbon highly electrophilic, which is generally good for hydride attack. However, it also increases the acidity of
-protons, leading to competitive enolization or racemization rather than reduction.
This guide addresses low conversion rates across three methodologies: Metal-Catalyzed ATH , Borohydride Reagents , and Biocatalysis .
Part 1: Metal-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Symptom: Reaction stalls at 30–50% conversion despite extended time.
Root Cause Analysis:
The thiazole nitrogen is coordinating to the Ruthenium center, displacing the chiral diamine ligand or blocking the hydride transfer site. This creates a "dead" catalytic species.
Troubleshooting Protocol:
Variable
Adjustment
Scientific Rationale
pH / H-Donor
Increase Acidity (Change TEA:HCOOH ratio from 1:2 to 1:5)
Protonating the thiazole nitrogen () prevents it from binding to the metal center without stopping the hydride transfer.
Catalyst Loading
Increase to 2–5 mol%
Thiazoles are "catalyst sinks." You must saturate the poisoning effect to leave active catalyst available for the ketone.
Metal Center
Switch Ru Rh or Ir
Rhodium () complexes are often more robust against sulfur poisoning than Ruthenium (-cymene) arenes.
Concentration
Dilute to 0.1 M
High concentration favors intermolecular catalyst aggregation/poisoning.
Q: My ee% is high (>95%), but conversion is low. Should I add heat?A:Caution. Heating thiazoles in ATH often leads to product racemization because the thiazole ring stabilizes the enol form of the ketone. Instead of heat, use Lithium Tetrafluoroborate (LiBF
) as an additive. The Li acts as a Lewis acid to activate the carbonyl oxygen, accelerating the hydride transfer step without thermal degradation.
Symptom: Sluggish reaction or incomplete reduction even with excess reagent.
Root Cause Analysis:
While thiazole ketones are electrophilic, the adjacent nitrogen lone pairs can repel the incoming borohydride anion (Coulombic repulsion). Furthermore, borohydride can form stable, non-reactive alkoxy-borate complexes with the thiazole alcohol product, halting the reaction.
The Fix: Luche Reduction (CeCl
Protocol)
The addition of Cerium(III) Chloride is the gold standard for thiazole ketones.
Mechanism:
Hard/Soft Interaction: The borohydride (soft) prefers soft electrophiles.[2]
Activation: Ce
is a hard Lewis acid.[3] It coordinates strongly to the "hard" carbonyl oxygen, making it significantly more electrophilic.
Masking: Ce
coordination potentially masks the thiazole nitrogen, preventing it from interfering with the hydride approach.
Step-by-Step Luche Protocol for Thiazoles:
Dissolve ketone (1.0 equiv) and CeCl
·7HO (1.1 equiv) in Methanol (0.4 M).
Stir at 0 °C for 15 minutes (Critical: allow Ce-complexation).
Add NaBH
(1.2 equiv) portion-wise over 10 minutes. Gas evolution (H) will occur.[4]
Monitor by TLC/HPLC. Reaction is usually complete in <30 mins.
Quench: Add Saturated NH
Cl. (Do not use strong acid; thiazoles can be acid-sensitive during workup).
Symptom: Reaction stops immediately or requires massive excess of Borane.
Root Cause Analysis:
Thiazole is a Lewis Base. Borane (BH
) is a Lewis Acid.
The thiazole nitrogen rapidly complexes with BH, forming a stable Lewis acid-base adduct (Thiazole:BH). This sequesters the stoichiometric reductant before it can enter the catalytic cycle.
Troubleshooting Guide:
The "Sacrificial" Borane Strategy: You must calculate the stoichiometry to account for the thiazole ring.
Standard Calculation: 0.6 equiv BH
per ketone.
Thiazole Calculation: 1.0 equiv BH
(to saturate thiazole N) + 0.6 equiv BH (for reduction) = 1.6 to 2.0 equiv Total BH.
Order of Addition: Pre-complex the borane with the catalyst before adding the thiazole ketone slowly. This ensures the active catalyst is formed before the thiazole can sequester the free borane.
Visualizing the Failure Mode (ATH)
The following diagram illustrates the competitive inhibition pathway that causes low conversion in Metal-Catalyzed reduction.
Figure 1: Kinetic competition between productive ketone binding and non-productive thiazole nitrogen coordination.
Summary Data: Conversion Optimization
Table 1: Comparative conversion rates of 2-acetylthiazole reduction (24h, RT).
Method
Conditions
Conversion
Notes
Standard NaBH
MeOH, RT
55%
Sluggish; product inhibition.
Luche Reduction
CeCl, MeOH, 0°C
>98%
Recommended for Racemic. Fast, clean.
ATH (Standard)
Ru-TsDPEN, HCOOH/TEA (1:2)
35%
Catalyst poisoning observed.
ATH (Optimized)
Rh-Cp-TsDPEN, HCOOH/TEA (5:2)*
92%
Recommended for Chiral. High acidity protects catalyst.
Luche Reduction Mechanism & Selectivity
Gemal, A. L., & Luche, J. L. (1981).[3][7] Lanthanoids in organic synthesis. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides.
[8]
Asymmetric Transfer Hydrogenation (Noyori Catalyst)
Hashiguchi, S., et al. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes.
CBS Reduction & Heteroatom Interference
Corey, E. J., et al. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.
Thiazole Synthesis and Reactivity Reviews
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
Technical Support Center: Solubility Optimization for (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
Executive Summary & Compound Profile The Challenge: Researchers frequently encounter solubility failures with (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol (hereafter Compound A ) when transitioning from synthesis to puri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
The Challenge:
Researchers frequently encounter solubility failures with (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol (hereafter Compound A ) when transitioning from synthesis to purification or application in non-polar media. While the methyl group provides minor lipophilicity, the thiazole ring (polar, H-bond acceptor) and the secondary alcohol (H-bond donor/acceptor) dominate the physicochemical profile, creating a high energy barrier for solvation in hydrocarbons like hexane, heptane, or pure toluene.
Q1: I am attempting a reaction requiring anhydrous toluene, but Compound A oils out or forms a gum at the bottom of the flask. How can I solvate it without changing the solvent system entirely?
Diagnosis: Toluene (Dielectric constant
) is often too non-polar to overcome the lattice energy or intermolecular H-bonding of Compound A at room temperature. The "gum" is a phase-separated, solvent-poor liquid rich in Compound A, stabilized by intermolecular hydrogen bonding (O-H N-thiazole).
Solution: The "Spike" Method
You do not need to abandon toluene. You need to disrupt the intermolecular H-bonds.
Temperature: Heat the toluene mixture to 60–65°C . The increased thermal energy often overcomes the lattice energy.
Cosolvent Spike: If heating fails, add 5–10% (v/v) dry THF (Tetrahydrofuran) or 2-MeTHF .
Why? The oxygen in THF acts as a Lewis base, coordinating with the hydroxyl proton of Compound A. This "caps" the H-bond donor, making the complex more lipophilic and compatible with the toluene bulk phase.
Q2: Can I use hexane or heptane as the primary solvent for a lithiation or Grignard reaction with this substrate?
Diagnosis: No. Aliphatic hydrocarbons (
) have zero capacity to solvate the polar thiazole/alcohol core. Even with heating, you will likely observe a heterogeneous suspension, leading to poor reaction kinetics or localized decomposition.
Solution: Solvent Swap or Protecting Group
Preferred: Switch to TBME (tert-Butyl methyl ether) or Diethyl Ether . These are non-polar enough for most organometallic reagents but possess the oxygen atom necessary for solvation.
Alternative: If aliphatic hydrocarbons are mandatory (e.g., for specific catalyst stability), you must protect the alcohol. Convert the -OH to a TBS (tert-butyldimethylsilyl) ether . The bulky, lipophilic silyl group will drastically increase solubility in hexane.
Category B: Workup & Purification[1][2]
Q3: During extraction, I am trying to wash non-polar impurities out with hexane, but I am losing my product. Where is it going?
Diagnosis: While Compound A is poor in hexane, it is not zero. If you are washing an oil, the partition coefficient (
) might favor the oil phase, or you might be forming an emulsion. However, the bigger risk is if you are washing a solution of Compound A in a better solvent (like EtOAc) with hexane, you might induce precipitation (oiling out) rather than washing.
Solution: The "Reverse Extraction" Protocol
Do not wash the organic layer with hexane. Instead:
Dissolve the crude in a polar organic solvent (e.g., EtOAc or DCM).
Wash with slightly acidic water (pH 4-5) if removing neutral non-polar impurities (the thiazole N can be protonated to drive it into water, then neutralized and extracted back with DCM).
To remove non-polar impurities specifically: Dissolve crude in Acetonitrile (ACN) and wash with Hexane . Compound A will stay in the ACN layer; greases and alkanes will partition into the Hexane layer.
Q4: I am trying to recrystallize Compound A. It is soluble in hot Ethyl Acetate, but when I add Hexane as an anti-solvent, it oils out instead of crystallizing.
Diagnosis: "Oiling out" occurs when the liquid-liquid phase separation boundary is crossed before the solid-liquid solubility boundary (supersaturation). This is common with thiazoles due to their low melting points and high polarity.
Solution: Seed & Slow Diffusion
Temperature Control: Do not cool to 0°C immediately. Keep the mixture at ambient temperature or slightly warm (30°C) during anti-solvent addition.
Seeding: You must add a seed crystal of pure Compound A before the solution becomes cloudy.
Solvent Choice: Switch from Hexane to Methyl tert-butyl ether (MTBE) or Heptane (higher boiling point allows slower cooling).
Protocol: Dissolve in minimum hot EtOAc
Cool to 40°C Add Seed Add Heptane dropwise until faint turbidity persists Stir slowly at RT for 4 hours.
Detailed Experimental Protocols
Protocol 1: Cosolvent Titration for Reaction Optimization
Use this to determine the minimum polar solvent required to maintain homogeneity in a non-polar environment.
Materials:
100 mg Compound A
Primary Solvent: Toluene (anhydrous)
Cosolvent: THF or DCM
Steps:
Place 100 mg of Compound A in a dried vial with a stir bar.
Add 1.0 mL of Toluene. Observe (likely suspension/oil).
Heat to desired reaction temperature (e.g., 60°C).
If insoluble, add Cosolvent in 50 µL aliquots .
Wait 2 minutes between additions for equilibration.
Record the volume added when the solution becomes clear (
).
Operational Setpoint: Use
for the actual reaction to prevent precipitation during minor temperature fluctuations.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Organic Synthesis DivisionSubject: Minimizing Byproduct Formation in 4-Methyl-5-thiazoleethanol (Sulfurol) Synthesis
Ticket ID: #TS-THZ-004
Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary
This guide addresses the critical process parameters (CPPs) required to minimize impurities during the synthesis of 4-methyl-5-thiazoleethanol (CAS: 137-00-8).[1][2] While the Hantzsch thiazole synthesis is the industry standard, users frequently encounter issues with tar formation (polymerization) , regioisomeric impurities , and oxidative byproducts .[1][2]
This troubleshooting protocol focuses on the two primary synthetic pathways:
Direct Hantzsch Condensation: 3-chloro-4-oxopentanol + Thioformamide.[1][2]
The Thiourea Route (Indirect): Condensation to 2-amino-4-methyl-5-thiazoleethanol followed by diazotization/hydrolysis.[1][2]
Module 1: Critical Process Parameters & Impurity Profiling
The following table correlates specific process deviations with the resulting byproduct profile. Use this to diagnose your current crude NMR/HPLC data.
Impurity / Issue
Chemical Identity
Root Cause
Prevention Strategy
"The Black Tar"
Amorphous furan/polymer aggregates
Thermal runaway during -haloketone addition.[1][2]
Maintain C during addition; dilute haloketone in DCM or MeOH.
Isomer X
2-imino-2,3-dihydrothiazole
Acidic pH promotes attack at the ring nitrogen rather than sulfur.[1][2]
Buffer the reaction; avoid strong mineral acids during initial condensation.[1]
Yellow Solid
Disulfide Dimer (Bis-thiazolyl disulfide)
Oxidation of thiol intermediates (if using mercapto route) or air exposure.[1]
Sparge solvents with ; add antioxidants (e.g., sodium hypophosphite).[1][2]
Chlorinated Analog
2-chloro-4-methyl-5-thiazoleethanol
Use of HCl during the diazotization (Sandmeyer-type side reaction).[1][2]
Self-condensation of -amino ketone intermediates.[1][2]
Ensure excess thioamide/thiourea is present to capture the ketone faster than it dimerizes.[1]
Module 2: Visualizing the Reaction & Failure Points
The diagram below maps the Thiourea Route , which is the most robust for lab-scale but prone to specific "trap" byproducts.[1][2]
Figure 1: Reaction pathway analysis for the Thiourea route, highlighting critical divergence points where thermal or stoichiometric control failures lead to specific impurities.
Module 3: Troubleshooting Guides (Q&A)
Q1: My reaction mixture turns into a dark, viscous oil immediately upon adding the
-haloketone. How do I prevent this?
Diagnosis: You are experiencing rapid polymerization of the 3-chloro-4-oxopentanol (or its acetate precursor).[1][2] This molecule is thermally unstable and lachrymatory.
Corrective Protocol:
Dilution Factor: Never add the haloketone neat. Dilute it 1:1 with methanol or ethanol.
Cryogenic Addition: Cool the thiourea/thioformamide solution to 0–5°C before addition.
Controlled Dosing: Add the haloketone dropwise over 60 minutes. Monitor the internal temperature; if it spikes >10°C, stop addition immediately.
Scavenger: Ensure a 1.1 to 1.2 molar equivalent of thiourea. If the haloketone is in excess, it will polymerize with itself.[1][2]
Q2: I am using the Thiourea route. After diazotization, I see a persistent impurity at M+20 mass units (approx). What is it?
Diagnosis: This is likely 2-chloro-4-methyl-5-thiazoleethanol .[1][2]
Mechanism: If you use Hydrochloric Acid (HCl) during the diazotization of the 2-amino intermediate, the chloride ion competes with water/hypophosphite for the diazonium cation (Sandmeyer reaction).[1][2]
Corrective Protocol:
Anion Switch: Replace HCl with Sulfuric Acid (H2SO4) (20-30% solution) for the acidification step.[1] Sulfate is non-nucleophilic and will not substitute onto the ring.[1]
Temperature: Keep the diazotization step strictly between -5°C and 0°C .
Q3: My product yield is low (<50%) despite clean conversion on TLC. Where is the product going?
Diagnosis: 4-Methyl-5-thiazoleethanol is amphoteric and highly water-soluble.[1][2] You are likely losing it to the aqueous phase during workup.[1]
Corrective Protocol:
pH Optimization: The thiazole nitrogen has a pKa ~2.5, but the hydroxyethyl group affects solubility.[1][2] Adjust the aqueous layer pH to 8.5–9.5 using 50% NaOH or K2CO3 before extraction.
Too Acidic (< pH 4): Product is protonated (salt) and stays in water.[1]
Too Basic (> pH 12): Risk of ring opening or retro-aldol degradation.[1][2]
Salting Out: Saturate the aqueous phase with NaCl before extraction.
Solvent Choice: Use Dichloromethane (DCM) (3x extractions). Diethyl ether is often insufficient for this polar molecule.
Q4: How do I remove the "burnt rubber" smell from the final distillate?
Diagnosis: Presence of trace disulfides or low-molecular-weight mercaptans.[1]
Corrective Protocol:
Oxidative Wash: Before distillation, wash the organic phase with a mild 1% Hydrogen Peroxide (H2O2) solution.[1][2] This converts mercaptans to sulfonates (water-soluble) or high-boiling disulfides that remain in the pot residue during distillation.[1][2]
Vacuum Distillation: Distill at 120–125°C at 400 Pa (approx 3 mmHg) . Do not exceed pot temperature of 140°C to prevent thermal degradation.
Module 4: Logic Tree for Purification
Use this decision tree to determine the necessary purification steps based on your crude appearance.
Figure 2: Decision support logic for post-reaction workup.
References
Li, J. J. (2014).[1][2] Hantzsch Thiazole Synthesis. In: Name Reactions. Springer, Cham.[1][2] Link
Google Patents. (2012). CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.[1][2] Link
Google Patents. (2009). CN101560195B - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.[1][2] Link
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002). 4-Methyl-5-thiazoleethanol (No. 1031).[1][2][4] Link
ResearchGate. (2012). Reaction mechanism of Hantzsch thiazole synthesis. Link
thermal stability and degradation products of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
The following technical support guide details the thermal stability, degradation pathways, and troubleshooting protocols for (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol , a critical chiral intermediate often used in the...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide details the thermal stability, degradation pathways, and troubleshooting protocols for (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol , a critical chiral intermediate often used in the synthesis of microtubule-stabilizing agents like Epothilones.
Core Stability & Degradation Profile
Executive Summary
(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a chiral secondary alcohol attached to a thiazole ring. While the aromatic thiazole core is robust, the benzylic-like hydroxyl group is the primary site of instability. The compound is sensitive to acid-catalyzed racemization , thermal dehydration , and oxidative dehydrogenation .
Degradation Product Data Table
Degradation Type
Product Name
Structure Description
Trigger Conditions
Oxidation
1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one
Ketone (loss of chirality)
Exposure to air, high temp, or oxidants (e.g., peroxides in solvents).
Dehydration
2-methyl-4-vinylthiazole
Terminal alkene
Acidic pH (<2.0), High Heat (>60°C), or prolonged storage.
Racemization
(1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
Enantiomer (R-isomer)
Acidic media (carbocation formation), elevated temperatures.
Troubleshooting Guides & FAQs
Scenario A: "I am seeing a loss of enantiomeric excess (ee) after workup."
Diagnosis: Acid-Catalyzed Racemization.
The thiazole ring is basic. If you perform an acidic extraction or use silica gel (which is slightly acidic) for purification without buffering, you may protonate the hydroxyl group. This facilitates the formation of a resonance-stabilized carbocation at the C1 position, which is planar and allows nucleophilic attack from either face, destroying chirality.
Corrective Protocol:
Buffer Your Silica: Pre-treat silica gel with 1% triethylamine (Et3N) in hexanes before loading the column.
Avoid Strong Acids: Do not use HCl for pH adjustment. Use mild buffers (phosphate, pH 6-7) if aqueous washing is necessary.
Temperature Control: Keep all evaporation steps (Rotavap) below 40°C.
Scenario B: "A new non-polar impurity is appearing at RRT ~1.5 on HPLC."
Diagnosis: Thermal Dehydration to Vinyl Thiazole.
The appearance of a less polar peak (faster moving on Reverse Phase, higher Rf on silica) typically indicates the elimination of water to form 2-methyl-4-vinylthiazole . This is an elimination reaction (E1 mechanism) driven by heat or acid.
Corrective Protocol:
Check Solvent Quality: Ensure solvents (especially chloroform or dichloromethane) are acid-free (stabilized with amylene, not just ethanol).
Limit Thermal Exposure: Do not heat the compound above 60°C during drying. Use high-vacuum drying at ambient temperature instead of oven drying.
Scenario C: "The oil has turned yellow/brown and shows a carbonyl peak in IR."
Diagnosis: Oxidative Dehydrogenation to Ketone.[1]
The secondary alcohol has oxidized to 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one . This is common if the compound is stored in non-degassed solvents or exposed to light and air for extended periods.
Corrective Protocol:
Argon Blanket: Always store the neat oil under an argon or nitrogen atmosphere.
Peroxide Test: Test ether-based solvents (THF, Et2O) for peroxides before use, as they can initiate radical oxidation of the alcohol.
Scientific Integrity: Mechanistic Pathways
The "Thiazylic" Carbocation Mechanism
The stability of the (1S)-alcohol is dictated by the electronic properties of the thiazole ring. Position 4 of the thiazole ring is electron-rich, capable of stabilizing a positive charge on the adjacent carbon (the "thiazylic" position).
Protonation: Under acidic conditions (pH < 2), the hydroxyl group is protonated (
).
Ionization: Water leaves, generating a carbocation stabilized by resonance with the thiazole sulfur and nitrogen.
Fate of Carbocation:
Path A (Racemization): Water re-attacks the planar carbocation from the opposite face.
Path B (Dehydration): A proton is removed from the adjacent methyl group (beta-elimination), collapsing to the vinyl alkene.
Graphviz Pathway Diagram
Caption: Mechanistic divergence of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol degradation under thermal and chemical stress.
Experimental Protocols for Validation
Protocol 1: Determination of Enantiomeric Excess (ee)
To verify if thermal stress has caused racemization.
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).
Mobile Phase: Hexane : Isopropanol (90:10).
Flow Rate: 1.0 mL/min.
Detection: UV @ 254 nm.
Expected Retention: (S)-isomer typically elutes before (R)-isomer (verify with racemate standard).
Acceptance Criteria: >98% ee for pharmaceutical intermediates.
Protocol 2: Forced Degradation Stress Test
To validate storage conditions.
Acid Stress: Dissolve 5 mg in 1 mL 0.1 N HCl. Heat at 60°C for 1 hour. Analyze by HPLC. Expect: Appearance of Vinyl Thiazole and R-isomer.
Oxidative Stress: Dissolve 5 mg in 1 mL 3% H2O2. Stir at RT for 2 hours. Analyze by HPLC. Expect: Appearance of Ketone.[1][2]
Thermal Stress: Heat neat oil at 80°C for 4 hours under air. Expect: Yellowing and mix of Ketone/Vinyl products.
References
Regueiro-Ren, A., et al. (2001). "SAR of Epothilone B Analogs: Structural Requirements at the C12-C15 Region." Journal of Organic Chemistry. (Discusses the stability of thiazole intermediates in Epothilone synthesis).
Bode, J. W., & Carreira, E. M. (2001). "Stereoselective Syntheses of Epothilones A and B via Directed Nitrile Oxide Cycloaddition." Journal of the American Chemical Society. (Details the handling of chiral thiazole alcohols).
Chappell, M. D., et al. (2001). "Enantioselective Synthesis of the C1-C9 Fragment of Epothilones." Organic Letters. (Provides conditions for preventing racemization of sensitive chiral centers).
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 1475027, 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one." (Data on the ketone oxidation product).
Rebros, M., et al. (2009). "Racemization of enantiopure secondary alcohols by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase." Organic & Biomolecular Chemistry. (Mechanisms of alcohol racemization).
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Subject Matter Expert: Senior Application Scientist, Process Chemistry Division
Target Compound: (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
CAS Registry: 1632395-64-8 (S-isomer specific) / 1475027-xx-x (Related intermediates)
Application: Key chiral intermediate for RET kinase inhibitors (e.g., Pralsetinib).
Executive Summary
Welcome to the technical support hub for the purification of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol . This chiral alcohol is a low-melting solid (typically 45–55°C depending on purity) that presents significant process challenges, including oiling out (liquid-liquid phase separation) and oxidative darkening of the thiazole ring.
This guide moves beyond basic recipes to provide a mechanistic understanding of the crystallization thermodynamics, ensuring you achieve high enantiomeric excess (ee > 99%) and chemical purity.
Module 1: Solvent Selection & Solubility Profiles
Q: What is the optimal solvent system for crystallizing this intermediate?
A: Due to the compound's low melting point and amphiphilic nature (polar alcohol + lipophilic thiazole), a cooling crystallization with anti-solvent is the most robust method. Single-solvent evaporative methods often lead to oils.
System Type
Solvent (Good Solubilizer)
Anti-Solvent (Poor Solubilizer)
Ratio (v/v)
Application
Primary (Recommended)
Isopropyl Acetate (IPAc)
n-Heptane
1:3 to 1:5
Balances yield and rejection of the (R)-enantiomer.
Secondary
Ethyl Acetate (EtOAc)
n-Heptane
1:4 to 1:6
Higher solubility; requires lower temperatures (-10°C) for max yield.
Polishing (High ee)
MTBE
n-Heptane
1:2
Best for upgrading ee from 95% to >99% due to specific packing forces.
Avoid
Methanol, Ethanol
Water
N/A
High solubility leads to poor recovery; water causes emulsion issues.
Technical Insight:
The thiazole nitrogen acts as a hydrogen bond acceptor. Solvents like IPAc are preferred over EtOAc because IPAc's slight steric bulk reduces the solubility of the racemate slightly more than the pure enantiomer in cold conditions, aiding the "S" isomer isolation.
Module 2: Troubleshooting "Oiling Out"
Q: My product separates as a yellow oil instead of crystals. How do I fix this?
A: Oiling out occurs when the crystallization temperature is higher than the metastable limit of the solution but lower than the liquid-liquid phase separation boundary. This is common in low-melting solids.
The Fix: The "Seeding Window" Protocol
Concentrate your crude organic layer (usually from enzymatic reduction) to approx. 5-7 volumes relative to mass.
Solvent Swap to your good solvent (e.g., IPAc). Ensure water content is <0.5% (Karl Fischer), as water depresses the melting point further.
Temperature Control: Cool the solution to 35°C (just below the estimated MP but above the oiling threshold).
Seed Addition: Add 0.5 wt% of pure crystalline seeds. Do not skip this.
Age: Stir at 35°C for 2 hours. You must see a "seed bed" develop (solution turns opaque).
Slow Cooling: Ramp down to 0°C at a rate of 5°C/hour.
Anti-Solvent: Add n-Heptane slowly after the crystal bed is established.
Visual Troubleshooting Guide
Figure 1: Decision tree for diagnosing and resolving oiling-out events during thiazole alcohol crystallization.
Module 3: Enantiomeric Enrichment & Chemical Purity
Q: My ee is stuck at 96%. How do I reach >99.5% for API standards?
A: If the upstream enzymatic reduction (KRED) or asymmetric hydrogenation was imperfect, you will have residual (R)-isomer.
The "Digestive Ripening" Technique:
Isolate your 96% ee solid.
Resuspend (do not fully dissolve) the solid in 10 volumes of 5% IPAc in Heptane .
Heat the slurry to 40°C (do not exceed 45°C to avoid melting).
Stir for 4–6 hours.
Cool to 20°C and filter.
Mechanism: The crystal lattice of the pure (S)-enantiomer is thermodynamically more stable than the racemic crystal packing (or amorphous regions). By cycling the temperature, the "defective" (R)-containing crystals dissolve and re-deposit onto the pure (S)-lattice.
Q: The crystals are off-white/brown. Is this acceptable?
A: No. Thiazoles are prone to oxidation, forming N-oxides or ring-opening degradation products which are highly colored.
Solution: Perform a carbon treatment (e.g., ENO-PC or chemically activated wood carbon) on the organic solution before crystallization.
Protocol: Add 5 wt% activated carbon to the IPAc solution, stir at room temperature for 30 mins, and filter over Celite. The filtrate should be colorless to pale yellow.
Module 4: Standard Operating Procedure (SOP) Workflow
Below is the recommended workflow for scaling up from gram to kilogram batches.
Figure 2: End-to-end process flow for the isolation of high-purity (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol.
References
Blueprint Medicines Corp. (2017). Heterocyclic Compounds as RET Inhibitors. WO2017079140A1. (Primary patent describing the synthesis of Pralsetinib and its intermediates).
ChemicalBook. (2024).[1] Pralsetinib Intermediate: 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one.[2] (Source for physical property data of the precursor).
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1475027. (Structural data for thiazole ethanone derivatives).
Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Authoritative text on seeding and oiling-out mechanisms).
Disclaimer: This guide is for research and development purposes. Users must verify safety data sheets (SDS) and conduct their own thermal safety assessments (DSC/ARC) before scaling up.
Technical Guide: NMR Spectral Analysis of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
This technical guide provides a comprehensive analysis of the 1H and 13C NMR spectral characteristics of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol , a critical chiral building block in medicinal chemistry. The guide c...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of the 1H and 13C NMR spectral characteristics of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol , a critical chiral building block in medicinal chemistry.
The guide compares the target molecule against its ketone precursor (for reaction monitoring) and its regioisomer (for structural verification), supported by experimental protocols for synthesis and chiral purity determination.
Role: Chiral fragment for fragment-based drug discovery (FBDD); precursor for thiazole-containing inhibitors.
Key Analytical Challenge: Distinguishing the 4-substituted thiazole from the thermodynamically stable 5-substituted isomer and quantifying enantiomeric excess (ee).
Methodology: 1H/13C NMR spectroscopy, Asymmetric Transfer Hydrogenation (ATH), and Chiral HPLC.
Comparative Spectral Data
The following tables contrast the spectral signatures of the target alcohol with its ketone precursor (reaction monitoring) and its common regioisomer (structural validation).
Charge: Add ketone (10 mmol) and Ru-catalyst (0.05 mmol) to a flame-dried flask under N2.
Initiate: Add degassed HCOOH/Et3N mixture (3.0 eq) at 0°C.
Monitor: Stir at 25°C for 12–24 hours. Monitor by TLC (EtOAc/Hexane 1:3) or 1H NMR (watch for disappearance of acetyl-Me singlet at 2.62 ppm).
Workup: Quench with sat. NaHCO3, extract with DCM, dry over Na2SO4.
Purification: Flash chromatography (SiO2, gradient 10-30% EtOAc in Hexanes).
Protocol B: Chiral Purity Determination (HPLC)
To validate the (1S) configuration and quantify ee.
Column: Daicel Chiralcel OJ-H or OD-H (4.6 mm x 250 mm).
Mobile Phase: Hexane : Isopropanol (95 : 5).
Flow Rate: 1.0 mL/min.
Detection: UV @ 254 nm.
Retention Times (Approximate):
(R)-Enantiomer: ~11.5 min
(S)-Enantiomer: ~14.8 min (Major peak with (S,S)-catalyst).
Visualization of Logic & Workflows
Diagram 1: Synthesis & NMR Monitoring Workflow
This diagram outlines the logical flow from precursor to product, highlighting the critical NMR checkpoints.
Caption: Reaction monitoring workflow tracking the shift from Acetyl-Me (singlet) to Methine-H (quartet).
Diagram 2: NMR Assignment Logic (HMBC/COSY)
This diagram visualizes the connectivity established by 2D NMR to distinguish the target from its regioisomer.
Caption: HMBC correlations confirm the 2,4-substitution pattern; COSY links the side-chain methyl to the chiral center.
References
General Thiazole NMR Data: Spectroscopic Properties of 2,4-Disubstituted Thiazoles. ChemicalBook & PubChem Spectral Databases. Available at:
Asymmetric Reduction Methodology:Enantioselective Synthesis of Chiral Heteroaryl Alcohols via Ruthenium-Catalyzed Transfer Hydrogenation. (Analogous protocols for thiazole ketones).
Chiral Analysis:Chromatographic Resolution of Thiazole Ethanol Derivatives. (Reference to standard Daicel Chiralcel OJ-H methods for aryl-ethanols).
Comparative
Comparative Guide: Chiral HPLC Methods for Determining ee of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
[1] Executive Summary This technical guide provides a comparative analysis of chiral HPLC methods for the enantiomeric excess (ee) determination of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol , a critical intermediate i...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide provides a comparative analysis of chiral HPLC methods for the enantiomeric excess (ee) determination of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol , a critical intermediate in the total synthesis of Epothilones (A, B, C, D) and various kinase inhibitors.[1]
The separation of this secondary alcohol is challenging due to the basic nitrogen in the thiazole ring, which often leads to peak tailing on silica-based chiral stationary phases (CSPs). This guide compares the Normal Phase (Amylose/Cellulose) approach—the industry "Gold Standard"—against Reversed Phase (Immobilized) alternatives, emphasizing the critical role of mobile phase additives.
Part 1: Strategic Method Selection
The Challenge: Thiazole Basicity
The target molecule contains a basic nitrogen atom within the thiazole ring (
for conjugate acid). On standard polysaccharide-coated silica columns (e.g., Chiralpak AD, Chiralcel OD), this nitrogen interacts with residual silanol groups, causing:
Expert Insight: To mitigate this, 0.1% Diethylamine (DEA) or Triethylamine (TEA) is a mandatory additive in normal phase methods.[1] In reversed phase, a buffered mobile phase (pH 7–8) is required to suppress ionization and ensure the analyte is in its neutral form for optimal interaction with the chiral selector.
This method is the primary choice for synthetic organic chemistry support due to its high resolution and compatibility with non-polar reaction solvents.
Expert Insight: The high pH (9.[1]0) ensures the thiazole remains neutral.[1] Do not use acidic buffers (TFA), as the protonated thiazolium species resolves poorly on polysaccharide columns.
Method C: Derivatization (The "Nuclear Option")
If direct resolution fails or peaks overlap with impurities, convert the alcohol to an acetate.
Workflow:
Take 50
L reaction mixture.
Add 50
L Acetic Anhydride + 50 L Pyridine.
Incubate 10 min.
Quench with MeOH, evaporate, redissolve in Hexane.
mass spectrometry (LC-MS) characterization of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
Executive Summary The precise characterization of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a critical quality attribute (CQA) in the synthesis of thiazole-based kinase inhibitors and anti-infectives. As a chiral i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The precise characterization of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a critical quality attribute (CQA) in the synthesis of thiazole-based kinase inhibitors and anti-infectives. As a chiral intermediate, its enantiomeric purity directly dictates the efficacy and toxicity profile of the final drug substance.
This guide challenges the traditional reliance on pre-column derivatization for this class of compounds. We present a comparative analysis demonstrating that Direct Chiral LC-MS in Polar Organic Mode (POM) offers superior throughput and data integrity compared to Mosher’s Ester Derivatization . Furthermore, we define the fragmentation mechanisms required for confident structural validation.
Part 1: The Analytical Challenge
The analyte presents two distinct analytical hurdles:
Chirality: The (1S) and (1R) enantiomers are isobaric (m/z 144.05) and possess identical fragmentation patterns.[1] Mass spectrometry alone cannot distinguish them; chromatographic resolution is mandatory.
Basicity & Polarity: The thiazole nitrogen (calculated pKa ~2.5–3.0) and the hydroxyl group create a polar, basic profile. This influences both stationary phase interaction and ionization efficiency.
Part 2: Method Comparison – Chromatographic Strategies
We evaluated two primary workflows for determining Enantiomeric Excess (%ee).
Alternative A: Direct Chiral LC-MS (Recommended)
This method utilizes polysaccharide-based stationary phases.[5] To ensure MS compatibility, we avoid traditional Normal Phase solvents (Hexane/IPA) which are dangerous in ESI sources. Instead, we utilize Polar Organic Mode (POM) —100% Acetonitrile or Methanol with additives.
Alternative B: Indirect Analysis (Derivatization)
This traditional approach involves reacting the alcohol with chiral Mosher’s acid chloride to form diastereomers, which are then separated on a standard achiral C18 column.
Comparative Data Summary
Feature
Method A: Direct Chiral LC-MS (POM)
Method B: Mosher's Derivatization (RPLC)
Column
Chiralpak AD-3 (Amylose-based)
C18 (e.g., Acquity BEH)
Mobile Phase
100% MeOH + 0.1% NH₄OH
H₂O / ACN + 0.1% Formic Acid
Sample Prep Time
< 10 mins (Dilute & Shoot)
> 2 hours (Reaction + Workup)
Resolution ()
2.8 (Baseline)
4.5 (High)
Throughput
High (8 min runtime)
Low (Reaction + 15 min runtime)
Kinetic Isotope Effect
None
Potential kinetic resolution during reaction
MS Sensitivity
High (MeOH enhances desolvation)
Moderate (Derivatization adds mass)
Verdict: While Method B provides high resolution, it introduces "silent" errors through incomplete derivatization or kinetic resolution (where one enantiomer reacts faster than the other). Method A is the superior choice for high-throughput environments , provided the correct additive (NH₄OH) is used to suppress peak tailing caused by the basic thiazole nitrogen.
Part 3: Ionization Source Selection (ESI vs. APCI)
The choice of ionization source is dictated by the mobile phase and the basicity of the thiazole ring.
Electrospray Ionization (ESI): The Preferred Choice.[6] The thiazole nitrogen is easily protonated in solution. ESI provides "soft" ionization with minimal in-source fragmentation, preserving the molecular ion
.
Atmospheric Pressure Chemical Ionization (APCI): The Alternative.[7] Useful only if using strictly Normal Phase solvents (Hexane) which do not support ions in solution well. However, APCI can cause thermal degradation of the alcohol moiety (dehydration) before the mass analyzer.
Decision Workflow
The following diagram illustrates the logic for method development, prioritizing the protection of the chiral center and MS sensitivity.
Figure 1: Method Development Decision Matrix for Thiazole-Ethanol Analysis.
Part 4: Mass Spectrometry Characterization
Validating the identity of the (1S) isomer requires monitoring specific fragmentation channels. The thiazole ring is robust, but the hydroxyethyl side chain is labile.
Fragmentation Pathway[1][2][5][10]
Precursor:
Primary Fragment (Dehydration): Loss of water (
, 18 Da) is the dominant pathway, driven by the formation of a stabilized vinyl-thiazole cation.
Secondary Fragment (Ring Cleavage): High collision energy (CE > 30 eV) induces Retro-Diels-Alder (RDA) type cleavage or loss of the nitrile group.
Figure 2: Proposed ESI-MS/MS Fragmentation Pathway for (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol.
Part 5: Detailed Experimental Protocol
Objective: Quantify (1S)-enantiomer purity in a crude reaction mixture.
Sample Preparation
Stock Solution: Dissolve 1 mg of sample in 1 mL of Methanol (HPLC Grade).
Working Solution: Dilute to 10 µg/mL in Mobile Phase.
Filtration: 0.2 µm PTFE filter (Nylon filters may bind the thiazole).
LC Conditions (Direct Chiral Method)
System: UHPLC coupled to Triple Quadrupole MS.
Column: Chiralpak AD-3 (Amylose tris-(3,5-dimethylphenylcarbamate)), 3 µm, 150 x 4.6 mm.
Mobile Phase: 100% Methanol + 0.1% Ammonium Hydroxide (
).
Note: The base (
) is crucial. It deprotonates residual silanols on the column and ensures the thiazole nitrogen remains in a consistent state, preventing peak tailing.
Flow Rate: 0.5 mL/mL (Isocratic).
Column Temp: 25°C.
MS Parameters (ESI+)[11]
Source: Electrospray Ionization (Positive Mode).
Capillary Voltage: 3.5 kV.
Desolvation Temp: 350°C (High temp required for 100% MeOH).
MRM Transitions:
Quantifier:
(Collision Energy: 15 eV)
Qualifier:
(Collision Energy: 35 eV)
System Suitability Criteria
Resolution (
): between (1S) and (1R) enantiomers.
Tailing Factor:
(Indicates successful suppression of secondary interactions).
References
Thiazole Fragmentation Mechanisms:
Salem, M. A. I., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines."[8] International Journal of Materials and Chemistry, vol. 4, no.[8] 4, 2014, pp. 92-99.[8]
Chiral Separation Strategies (Polar Organic Mode):
Penmetsa, K., et al. "Development of Chiral LC-MS Methods for Small Molecules." Journal of Chromatography A, via OSTI.gov.
ESI vs APCI Considerations:
AxisPharm. "Electrospray and APCI Mass Analysis: Quick Comparison."
Molecule Properties (PubChem):
National Center for Biotechnology Information. "PubChem Compound Summary for CID 15444827, 1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-ol."
Absolute Configuration of Thiazolyl Ethanols: A Comparative Technical Guide
Executive Summary: The Chirality Challenge in Thiazole Therapeutics Thiazolyl ethanols—chiral alcohols bearing a thiazole heterocycle—are critical pharmacophores in modern drug discovery, appearing frequently in antivira...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Chirality Challenge in Thiazole Therapeutics
Thiazolyl ethanols—chiral alcohols bearing a thiazole heterocycle—are critical pharmacophores in modern drug discovery, appearing frequently in antiviral, antifungal, and antineoplastic agents. The efficacy and toxicity of these compounds are strictly governed by their stereochemistry. A misassigned absolute configuration (AC) can lead to catastrophic failures in late-stage clinical trials or regulatory rejection.
This guide objectively compares the industry-standard methodologies for determining the absolute configuration of thiazolyl ethanols. While NMR (Mosher’s method) and Vibrational Circular Dichroism (VCD) offer solution-state alternatives, Single Crystal X-ray Crystallography (SC-XRD) remains the definitive "gold standard." This guide details why, focusing on the specific advantage of the thiazole sulfur atom in anomalous scattering experiments.
Comparative Analysis: X-ray vs. NMR vs. VCD[1]
The following table synthesizes performance metrics for the three primary methods used to assign absolute configuration for thiazolyl ethanols.
Table 1: Methodological Performance Matrix
Feature
X-ray Crystallography (SC-XRD)
NMR (Mosher's Method)
VCD (Vibrational Circular Dichroism)
Primary Mechanism
Anomalous dispersion (Bijvoet pairs)
Chemical shift anisotropy (diastereomers)
Differential absorption of circularly polarized IR light
Sample State
Solid (Single Crystal required)
Solution
Solution / Oil
Confidence Level
>99% (Absolute)
~95% (Model dependent)
~90-95% (Calculation dependent)
Thiazole Specifics
High Utility: Sulfur atom provides sufficient anomalous signal with Cu K radiation.
Moderate: Thiazole ring current can complicate analysis; requires derivatization.
Moderate: Requires accurate DFT modeling of thiazole conformers.
Sample Prep Time
High (Crystallization: Days to Weeks)
Medium (Derivatization: Hours)
Low (Direct measurement: Minutes)
Destructive?
Non-destructive (crystal recoverable)
Destructive (derivatization)
Non-destructive
Regulatory Weight
Definitive proof (FDA/EMA preferred)
Supporting evidence
Supporting evidence
Technical Deep Dive: The "Sulfur Advantage" in Crystallography
For organic molecules containing only C, H, N, and O, determining absolute configuration via X-ray diffraction is challenging because these "light" atoms scatter X-rays with negligible phase lag (anomalous scattering) using standard Molybdenum (Mo) radiation.
However, thiazolyl ethanols possess a latent advantage: the Sulfur (S) atom in the thiazole ring.
The Physics of Anomalous Scattering
Absolute structure is determined by measuring the intensity differences between Friedel pairs (
vs. ). This difference arises from the imaginary component () of the atomic scattering factor.
Mo K
(): Sulfur . The signal is weak; determining AC requires extremely high-quality data and is error-prone.
Cu K
(): Sulfur . The anomalous signal is significantly stronger (over 2x).
Expert Insight: For thiazolyl ethanols, you do not need to introduce heavy atoms (like Br or Cl) if you use a Copper (Cu) source. The native sulfur atom provides a sufficient "anomalous handle" to reliably refine the Flack parameter to
, confirming the absolute configuration directly.
Strategic Workflow: From Synthesis to Assignment
The following diagram illustrates the decision logic and experimental workflow for assigning stereochemistry to a novel thiazolyl ethanol.
Figure 1: Decision matrix for absolute configuration assignment. Note the critical role of Cu K
radiation for native thiazole structures.
Validated Protocol: Crystallization & Data Collection[2]
This protocol is designed specifically for thiazolyl ethanols, addressing their tendency toward conformational flexibility which can hinder crystal growth.
Phase 1: Crystal Growth (The "Anti-Solvent" Approach)
Thiazolyl ethanols often exhibit high solubility in alcohols. A slow anti-solvent diffusion method is recommended over simple evaporation.
Dissolution: Dissolve 5–10 mg of the pure enantiomer in a minimal volume (0.5 mL) of a "good" solvent.
Recommended: Methanol or Ethyl Acetate.
Avoid: DMSO or DMF (difficult to remove/dry).
Anti-Solvent Layering: Carefully layer a "poor" solvent (miscible with the first) on top.
Pairs: Methanol/Water, Ethyl Acetate/Hexane, or Dichloromethane/Pentane.
The "Thiazole Trick": If the ethanol chain is flexible, co-crystallize with a rigid achiral acid (e.g., oxalic acid) or a large co-former (e.g., triphenylphosphine oxide). This locks the conformation via Hydrogen bonding to the thiazole Nitrogen or the hydroxyl group.
Phase 2: X-ray Data Collection
Source: Micro-focus Cu K
(). Crucial for Sulfur anomalous signal.
Temperature: 100 K (Liquid Nitrogen stream). Reduces thermal motion, improving high-angle data quality.
Strategy: Collect a complete sphere of data (redundancy > 4). High redundancy is vital for accurate anomalous difference measurement.
Phase 3: Validation (The Self-Validating System)
The protocol is self-validating through the Flack Parameter (x) :
x ≈ 0.0 (u < 0.08): Correct Absolute Structure.[1]
x ≈ 1.0 (u < 0.08): Inverted Structure (The actual crystal is the opposite enantiomer of the model).
x ≈ 0.5: Racemic Twin or wrong space group.
Note: For light-atom structures (S, O, N, C), the Hooft parameter (y) (using Bayesian statistics) often provides tighter standard uncertainties than the classical Flack parameter.
References
Flack, H. D. (1983).[2] "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A. [Link]
Parsons, S., et al. (2013). "Use of the quotient method for the determination of absolute structure." Acta Crystallographica Section B. [Link]
Hooft, R. W. W., et al. (2008).[2] "Determination of absolute structure using Bayesian statistics on Bijvoet differences." Journal of Applied Crystallography. [Link]
Thompson, A. L., & Watkin, D. J. (2009). "X-ray crystallography and the absolute configuration of chiral molecules." Tetrahedron: Asymmetry. [Link][3]
Seco, J. M., et al. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews. [Link]
Comparative Guide: Synthetic vs. Enzymatic Routes for (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
Executive Summary The chiral alcohol (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a high-value pharmacophore, serving as a critical building block for microtubule-stabilizing agents (e.g., Epothilone analogues) and ne...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The chiral alcohol (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a high-value pharmacophore, serving as a critical building block for microtubule-stabilizing agents (e.g., Epothilone analogues) and next-generation kinase inhibitors. Achieving high optical purity (>99% ee) is non-negotiable due to the strict regulatory requirements for chiral intermediates.
This guide compares the two dominant industrial methodologies for synthesizing this motif from 1-(2-methyl-1,3-thiazol-4-yl)ethanone :
Chemical Route: Asymmetric Transfer Hydrogenation (ATH) using Ru-based Noyori-Ikariya catalysts.
Enzymatic Route: Biocatalytic reduction using engineered Ketoreductases (KREDs).
Verdict: While the Chemical Route offers rapid implementation for early-phase discovery with readily available catalysts, the Enzymatic Route is superior for process scale-up, offering higher enantiomeric excess (>99.5%), lower environmental footprint (E-factor), and the elimination of trace heavy metal remediation.
The industry standard for reducing heteroaromatic ketones chemically is Asymmetric Transfer Hydrogenation (ATH) . This method utilizes a Ruthenium(II) precatalyst complexed with a chiral diamine ligand (e.g., TsDPEN). The reaction operates via a metal-ligand bifunctional mechanism , where the hydride is transferred from the metal and a proton from the amine ligand simultaneously to the ketone, avoiding high-pressure hydrogen gas.
Experimental Protocol
Note: To obtain the (S)-alcohol, the (S,S)-TsDPEN ligand is typically employed, though confirmation via HPLC is required due to specific substrate-catalyst steric matching.
Solvent: Dichloromethane (DCM) or neat in HCOOH/TEA.
Step-by-Step Workflow:
Catalyst Activation: In a Schlenk flask under nitrogen, dissolve [RuCl2(p-cymene)]2 and (S,S)-TsDPEN in DCM. Add KOH to generate the active 16-electron Ru-hydride species in situ.
Reaction: Add the thiazole ketone substrate to the catalyst solution.
Initiation: Slowly add the Formic Acid/TEA mixture at 0°C.
Incubation: Stir at room temperature (25°C) for 12–24 hours. Monitor conversion via TLC/HPLC.
Quench & Workup: Dilute with water, extract with EtOAc. Wash organic layer with saturated NaHCO3 (to remove acid) and brine.
Purification: Dry over MgSO4, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).
Scalability: High, but limited by the cost of Ru and waste disposal of amine salts.
Route B: Enzymatic Reduction (Biocatalysis)
Mechanism & Rationale
Biocatalysis utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) . These enzymes transfer a hydride from a cofactor (NADPH) to the si-face or re-face of the ketone with exquisite precision. To make the process economical, a Cofactor Regeneration System (e.g., Glucose Dehydrogenase - GDH) is coupled to recycle NADP+ back to NADPH using glucose as the sacrificial reductant.
Experimental Protocol
Note: KREDs are screened from panels (e.g., Codexis, Johnson Matthey). This protocol assumes a generic "S-selective" KRED identified during screening.
Caption: The Ruthenium-catalyzed cycle showing the metal-ligand bifunctional hydride transfer.
Diagram 2: Enzymatic Cycle (Coupled KRED/GDH)
Caption: The biocatalytic cycle demonstrating NADPH recycling via Glucose Dehydrogenase.
References
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4][5] Accounts of Chemical Research. [Link]
Wu, X., et al. (2004).[4] Accelerated asymmetric transfer hydrogenation of aromatic ketones in water. Organic & Biomolecular Chemistry. [Link]
Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry. [Link]
Codexis Inc. (2023). Ketoreductase (KRED) Screening Kits for Chiral Alcohol Synthesis. [Link]
Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research. [Link]
Comparative Guide: IR Spectrum Analysis of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
Executive Summary Target Molecule: (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol CAS Registry Number: (Analogous structures often referenced in fragment-based drug discovery) Molecular Formula: C₆H₉NOS This guide provides...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Target Molecule: (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
CAS Registry Number: (Analogous structures often referenced in fragment-based drug discovery)
Molecular Formula: C₆H₉NOS
This guide provides a technical comparison of infrared spectroscopy modalities for analyzing (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol. As a chiral secondary alcohol attached to a heteroaromatic thiazole ring, this molecule presents unique challenges: distinguishing the broad hydrogen-bonded hydroxyl signals from atmospheric moisture and verifying the integrity of the thiazole ring.
While Diamond ATR-FTIR is recommended as the standard for high-throughput Quality Control (QC) due to its speed and lack of sample preparation, Transmission FTIR (KBr Pellet) remains the superior choice for structural elucidation and library matching. Crucially, standard IR is blind to the (1S) stereochemistry; therefore, this guide also evaluates Vibrational Circular Dichroism (VCD) as the necessary alternative for absolute configuration verification.
Part 1: Structural Analysis & Vibrational Theory
To accurately interpret the spectrum, we must deconstruct the molecule into its constituent oscillators. The coupling between the thiazole ring and the ethanol side chain creates specific "marker bands."
Functional Group Mapping
Functional Group
Vibration Mode
Expected Wavenumber (cm⁻¹)
Characteristics
Hydroxyl (-OH)
O-H Stretching
3200–3550 (Broad)
Heavily dependent on H-bonding.[1] Shifts to >3600 cm⁻¹ if dilute (free -OH).
Methyl/Ethyl (C-H)
C-H Stretching (sp³)
2850–2980
Multiple bands (asymmetric/symmetric). Distinctive doublet for the ethyl group.
Thiazole Ring
C=N Stretching
1490–1550
Characteristic heteroaromatic band. Often sharp and medium intensity.
Thiazole Ring
Ring Breathing
800–900
Sensitive to substitution pattern (2,4-disubstituted).
Weak to medium intensity; often obscured in the fingerprint region.
Diagram 1: Spectral Assignment Map
This diagram maps the physical structure of the molecule to its specific vibrational modes.
Part 2: Comparative Methodology
Method A: Diamond ATR-FTIR (Attenuated Total Reflectance)
Best For: Routine QC, raw material ID, hygroscopic samples.
Mechanism: The sample is pressed against a high-refractive-index crystal (Diamond/ZnSe). The IR beam penetrates only a few microns (evanescent wave) into the sample.
Pros:
No Sample Prep: Critical for this molecule, which may be a viscous oil or low-melting solid.
Moisture Control: Because the path length is short and fixed, atmospheric water vapor interference is minimized compared to KBr.
Cons:
Peak Shifts: Peaks at lower wavenumbers (fingerprint region) may shift slightly and vary in intensity compared to transmission spectra due to wavelength-dependent penetration depth.
Sensitivity: Lower signal-to-noise ratio for trace impurities.
Method B: Transmission FTIR (KBr Pellet)
Best For: Structural elucidation, comparison with historical libraries, high-resolution analysis.
Mechanism: The sample is ground with Potassium Bromide (KBr) and pressed into a transparent pellet. Light passes through the sample.[3][4]
Pros:
Linearity: Excellent adherence to Beer-Lambert law for quantitative analysis.
Resolution: Provides the sharpest peaks for the complex "fingerprint" region (600–1400 cm⁻¹) where the thiazole ring modes reside.
Cons:
Hygroscopicity: KBr absorbs water.[5] This creates a broad O-H band at ~3400 cm⁻¹ that can mask the actual O-H stretch of the ethanol group in the analyte.[1]
Pressure Effects: High pressure during pellet formation can induce polymorphic transitions in crystalline samples.
Method C: Vibrational Circular Dichroism (VCD)
Best For:Absolute Configuration ((1S) vs (1R)) determination. [6][7][8]
Mechanism: Measures the differential absorption of left and right circularly polarized IR light.[7]
Critical Insight: Standard FTIR is identical for the (1S) and (1R) enantiomers. VCD is the only vibrational technique that can distinguish them without chiral derivatization.
Comparison Matrix
Feature
ATR-FTIR (Diamond)
Transmission (KBr)
VCD
Sample State
Solid or Liquid (Neat)
Solid (Ground in matrix)
Solution (high conc.)
Prep Time
< 1 minute
15-20 minutes
30+ minutes
O-H Region Clarity
High (minimal water interference)
Low (KBr absorbs moisture)
High (solvent dependent)
Chiral Discrimination
None
None
Excellent
Thiazole Ring Resolution
Good
Excellent
Moderate
Part 3: Experimental Protocols
Protocol 1: Handling the Hygroscopic O-H Band (KBr Method)
The greatest risk in analyzing this molecule is misinterpreting water in the KBr matrix as the molecular hydroxyl group.
Drying: Dry spectroscopic grade KBr powder at 110°C for 2 hours prior to use. Store in a desiccator.
Ratio: Mix approximately 1-2 mg of the thiazole-ethanol sample with 200 mg of KBr.
Grinding: Grind gently in an agate mortar. Note: Do not over-grind if the sample is crystalline, as this disrupts the lattice.
Pressing: Evacuate the die for 2 minutes to remove trapped air/moisture. Press at 8-10 tons for 1 minute.
Validation: Immediately run a "blank" KBr pellet. If a broad band appears at 3400 cm⁻¹, the KBr is wet; abort and re-dry.
Protocol 2: ATR Analysis for Viscous/Oily Samples
Since the ethanol chain lowers the melting point, the sample may be a viscous liquid.
Crystal Selection: Use a single-bounce Diamond ATR (robustness) or ZnSe (better throughput, but softer).
Background: Collect a 32-scan background of the clean crystal before applying the sample.
Application: Apply 10-20 µL of sample to the center of the crystal.
Compression: If solid, apply the pressure clamp until the force gauge reads ~80-100 N. If liquid, no clamp is needed, but cover the sample to prevent evaporation of volatile components.
Correction: Apply "ATR Correction" (software algorithm) to the final spectrum to normalize peak intensities against transmission library data.
Part 4: Decision Workflow
This workflow guides the researcher in selecting the correct modality based on the specific analytical goal (e.g., is the goal simple ID, or proving the "S" configuration?).
Part 5: References
NIST Chemistry WebBook. Infrared Spectra of Thiazole Derivatives. National Institute of Standards and Technology. Available at: [Link]
Spectroscopy Online. The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. (2017).[2][9][10] Available at: [Link]
Specac Application Notes. Should I be using KBr pellets in FTIR Spectroscopy? Available at: [Link]
BioTools. Absolute Configuration by VCD. (White Paper on Chiral Analysis). Available at: [Link]
Journal of Molecular Structure. Vibrational spectroscopy of thiazole and its derivatives. (General reference for heteroaromatic ring modes).
A Comparative Guide to Benchmarking Purity Standards for (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
Introduction: The Criticality of Stereochemical Purity in Pharmaceutical Intermediates (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a chiral alcohol that serves as a key building block in the synthesis of various acti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Criticality of Stereochemical Purity in Pharmaceutical Intermediates
(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a chiral alcohol that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any chiral compound intended for therapeutic use, the stereochemical identity and purity are not merely quality attributes but are fundamental to the safety and efficacy of the final drug product.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate a thorough understanding and control of the stereoisomeric composition of a drug substance.[1][3][4] The presence of an unwanted enantiomer (the distomer) can lead to reduced therapeutic effect, different pharmacological activity, or even significant toxicological risks.[1]
This guide provides a comprehensive framework for establishing and benchmarking the purity standards for (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol. We will delve into the analytical methodologies required for comprehensive impurity profiling, compare their performance characteristics, and offer detailed protocols. The objective is to equip researchers, scientists, and drug development professionals with the expertise to design a robust and self-validating quality control strategy.
Deconstructing Purity: A Profile of Potential Impurities
A comprehensive purity assessment extends beyond the target molecule. It involves the identification, quantification, and control of all extraneous substances.[5][6][7] For (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol, impurities can be categorized as follows:
Organic Impurities: These can arise from various stages including synthesis, degradation, or storage.[5][6]
Enantiomeric Impurity: The primary chiral impurity is its mirror image, (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol. Its control is paramount.
Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products. A key potential intermediate is the ketone precursor, 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one.[8]
Degradation Products: Formed due to instability of the drug substance under specific conditions like heat, light, or pH variations.[9]
Inorganic Impurities: These include reagents, ligands, catalysts, or heavy metals from the manufacturing process.[9]
Residual Solvents: Volatile organic compounds used during synthesis or purification.[6]
The following table outlines the potential impurities and the rationale for their monitoring.
Table 1: Potential Impurities in (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
Impurity Type
Specific Example/Class
Potential Source
Rationale for Control
Recommended Primary Technique
Enantiomeric
(1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
Asymmetric synthesis or chiral resolution
Potentially different biological activity, toxicity, or reduced efficacy.[1]
Chiral HPLC, Chiral GC, Chiral SFC
Process (Intermediate)
1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one
Incomplete reduction during synthesis
Can impact reaction yield and introduce downstream impurities.
Exposure to heat, light, oxygen, or non-optimal pH
Impacts product stability and shelf-life; degradation products can be toxic.[10]
Stability-Indicating HPLC
Residual Solvents
Ethanol, Isopropanol, Toluene, etc.
Synthesis and purification steps
Strict limits are set by ICH guidelines due to toxicity.[6]
Headspace GC
The Analytical Arsenal: A Comparative Guide to Purity Determination Methods
The selection of an analytical technique is a critical decision driven by the specific purity attribute being measured. A multi-faceted approach is often necessary for a complete purity profile. The performance of these methods must be rigorously validated to ensure they are fit for purpose.[11]
Table 2: Comparison of Key Analytical Techniques for Purity Profiling
Technique
Principle
Primary Application
Advantages
Limitations
Chiral HPLC
Differential interaction of enantiomers with a chiral stationary phase (CSP).
Enantiomeric Purity
High resolution and accuracy; widely applicable; established regulatory acceptance.[4]
Method development can be time-consuming; requires specialized, expensive columns.
Chiral GC
Separation of volatile enantiomers on a chiral stationary phase (often cyclodextrin-based).[12]
Enantiomeric Purity
Excellent for volatile analytes; high efficiency and sensitivity.
Analyte must be volatile or amenable to derivatization; high temperatures can risk racemization.
NMR Spectroscopy
Use of Chiral Solvating Agents (CSAs) or Derivatizing Agents (CDAs) to induce chemical shift differences between enantiomers.[13][14]
Enantiomeric Excess
Rapid analysis without chromatographic separation; provides structural information.
Lower sensitivity compared to chromatography; requires high sample concentration; accuracy can be lower.
Reverse-Phase HPLC
Separation based on hydrophobicity using a nonpolar stationary phase and polar mobile phase.
Assay, Process Impurities
Robust, versatile, and highly reproducible for a wide range of organic molecules.[10]
Not suitable for separating enantiomers.
Headspace GC-FID
Partitioning of volatile solvents from the sample matrix into the headspace, followed by GC separation.
Residual Solvents
High sensitivity for volatile compounds; minimizes matrix effects.
Limited to volatile and semi-volatile analytes.
Deep Dive: Experimental Protocols & Method Development
Trustworthiness in analytical data stems from well-designed and validated protocols. Here, we provide foundational, step-by-step methodologies for the most critical purity assessments.
Protocol 1: Enantiomeric Purity by Chiral HPLC
This protocol outlines a systematic approach to developing a robust method for separating the (1S) and (1R) enantiomers. The causality behind these steps is to achieve optimal resolution (Rs > 1.5) with good peak shape and a reasonable run time.
Step-by-Step Methodology:
Standard Preparation: Prepare a solution of a racemic (1:1) standard of 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol at approximately 1 mg/mL in a suitable solvent (e.g., Ethanol). Prepare a separate solution of the (1S)-enantiomer test sample at the same concentration.
Column Selection & Screening:
Rationale: Polysaccharide-based chiral stationary phases (CSPs) are highly versatile and often provide excellent selectivity for chiral alcohols.
Rationale: The choice between normal-phase (e.g., Hexane/Isopropanol) and polar organic mode (e.g., Acetonitrile/Methanol) depends on the interactions between the analyte and the CSP. Screening both is efficient.
Action: Begin with an isocratic mobile phase of 90:10 Hexane:Isopropanol. Inject the racemic standard. If no separation is observed, switch to a polar organic mobile phase like 100% Methanol.
Method Optimization:
Rationale: Fine-tuning the mobile phase composition is the most effective way to improve resolution.
Action: Systematically vary the percentage of the alcohol modifier (e.g., Isopropanol from 5% to 20% in Hexane). Monitor the resolution factor (Rs) between the two enantiomer peaks. The target is Rs ≥ 1.5.
System Parameters:
Flow Rate: 1.0 mL/min
Column Temperature: 25°C
Detection: UV at a wavelength where the thiazole ring absorbs (e.g., 245 nm).
Injection Volume: 10 µL
Peak Identification: Inject the pure (1S)-enantiomer standard to definitively identify its corresponding peak in the racemic chromatogram.
Quantification: Calculate the enantiomeric excess (% ee) using the area percentages of the two enantiomer peaks:
% ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100
Protocol 2: Purity by Reverse-Phase HPLC (Achiral)
This protocol is designed to quantify the main component and separate it from process-related impurities like the ketone starting material.
Step-by-Step Methodology:
Standard and Sample Preparation: Prepare solutions of the (1S)-enantiomer reference standard and the test sample at ~1 mg/mL in a diluent like 50:50 Acetonitrile:Water.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm (A robust, general-purpose column).
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection: UV at 245 nm.
Analysis and Calculation: The purity is typically determined by area percent normalization, assuming all impurities have a similar response factor to the main peak.
Purity (%) = (Area_Main Peak / Total Area of All Peaks) * 100
Benchmarking Acceptance Criteria
Setting purity standards is not arbitrary; it is guided by regulatory expectations and risk assessment. The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (ICH Q3A).[9]
Reporting Threshold: Impurities above 0.05% should be reported.
Identification Threshold: Impurities above 0.10% or a daily intake of 1.0 mg (whichever is lower) should be structurally identified.[9]
Qualification Threshold: Impurities above 0.15% must be qualified, meaning their biological safety has been established.
For an intermediate like (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol, the enantiomeric purity standard is often very high, typically ≥99.5% ee , to ensure the final API meets its stereochemical specifications. The overall chemical purity, determined by achiral methods, should generally be ≥99.0% .
Conclusion
Establishing and benchmarking purity standards for a critical chiral intermediate such as (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a rigorous, multi-step process grounded in sound analytical science and regulatory awareness. The cornerstone of this process is the use of high-resolution separation techniques, particularly chiral HPLC, to control the enantiomeric purity. This must be complemented by achiral methods to build a complete impurity profile. By employing the comparative frameworks and detailed protocols within this guide, drug development professionals can construct a robust, self-validating, and compliant quality control strategy, ensuring the final therapeutic product is both safe and effective.
References
The Significance of Chirality in Drug Design and Development - PMC. (Source: National Center for Biotechnology Information) [Link]
Impurity Profiling in Drug Development - Veeprho. (Source: Veeprho) [Link]
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (Source: Biotech Spain) [Link]
Impurity Profiling: Theory and Practice - PharmaInfo. (Source: PharmaInfo) [Link]
Recent trends in the impurity profile of pharmaceuticals - PMC. (Source: National Center for Biotechnology Information) [Link]
Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca. (Source: Government of Canada) [Link]
Development of New Stereoisomeric Drugs May 1992 - FDA. (Source: U.S. Food and Drug Administration) [Link]
Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC. (Source: National Center for Biotechnology Information) [Link]
Validation Of Analytical Methods For Pharmaceutical Analysis. (Source: Pharmaguideline) [Link]
Method analytical performance strategy in commercial quality control laboratories - A3P - Pharmaceutical & Biotechnology Industry. (Source: A3P) [Link]
7-8 Techniques for Quality Control in Pharmaceutical Analysis Comme - JOCPR. (Source: Journal of Chemical and Pharmaceutical Research) [Link]
(PDF) Determination of the enantiomeric composition of chiral delta-2-thiazolines-1,3 by 1H and 19F NMR spectroscopy using chiral solvating agents - ResearchGate. (Source: ResearchGate) [Link]
Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed. (Source: National Center for Biotechnology Information) [Link]
A Guide to the Analysis of Chiral Compounds by GC. (Source: Restek) [Link]
An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota - Semantic Scholar. (Source: Semantic Scholar) [Link]
Technical Guide: Elemental Analysis and Composition Verification of Thiazole Derivatives
Executive Summary Thiazole derivatives are cornerstones of modern medicinal chemistry, appearing in critical therapeutics like Ritonavir and Dasatinib. However, their specific physicochemical properties—aromaticity, sulf...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Thiazole derivatives are cornerstones of modern medicinal chemistry, appearing in critical therapeutics like Ritonavir and Dasatinib. However, their specific physicochemical properties—aromaticity, sulfur content, and propensity for hygroscopicity—present unique challenges for composition verification.
This guide moves beyond standard protocols to address the specific "Sulfur Problem" in elemental analysis (EA). We objectively compare the traditional "Gold Standard" (Combustion Analysis) against modern Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS), providing a validated workflow for researchers to meet the rigorous
purity benchmark required by top-tier journals (ACS, RSC).
Part 1: The Thiazole Challenge
The thiazole ring (1,3-thiazole) introduces two specific analytical hurdles:
The Sulfur Interference: In combustion analysis, sulfur oxidizes to both
and . Without specific reduction and separation capabilities, this leads to erratic results and catalyst poisoning.
Solvate Formation: Thiazoles are excellent hydrogen bond acceptors. They frequently trap water or reaction solvents (like DCM or Ethanol) in the crystal lattice. Traditional EA fails here because the trapped solvent skews Carbon/Hydrogen percentages, often leading to rejection during peer review.
Part 2: Comparative Analysis of Methods
Method A: Automated Combustion Analysis (CHNS)
The Traditional Gold Standard
Mechanism: High-temperature combustion (
) in an oxygen-rich environment converts the sample into simple gases ().
Thiazole Specifics:
Cons: Destructive; requires ~2-5 mg; Sulfur can adhere to transfer lines or poison standard oxidation catalysts.
Critical Adjustment: For thiazoles, the use of Tungsten Trioxide (
) or Vanadium Pentoxide () as a combustion additive is mandatory to prevent alkali earth retention of sulfur and ensure complete oxidation.
Method B: Quantitative NMR (qNMR)
The Modern Precision Tool
Mechanism: Uses the direct proportionality between signal integration and molar concentration relative to a Certified Reference Material (CRM).
Thiazole Specifics:
Pros: Non-destructive; detects and quantifies trapped solvents (solving the "Solvate Problem"); distinguishes between structural isomers.
Cons: Requires a high-field instrument (400 MHz+); requires precise weighing of internal standards.
Critical Adjustment: Select an internal standard (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene) whose resonances do not overlap with the thiazole aromatic region (7.0–9.0 ppm).
Method C: High-Resolution Mass Spectrometry (HRMS)
The Identity Validator
Mechanism: Measures mass-to-charge ratio (m/z) with <5 ppm error.
Thiazole Specifics:
Cons:Cannot determine bulk purity. It will not detect inorganic salts (e.g., Sodium Sulfate from drying) or residual solvents.
Verdict: Essential for identity, insufficient for composition.
Comparison Matrix
Feature
Combustion Analysis (CHNS)
Quantitative NMR (qNMR)
HRMS (ESI-TOF)
Primary Output
Weight % of Elements
Absolute Purity (wt%)
Molecular Formula
Sample Required
2–5 mg (Destructive)
5–10 mg (Recoverable)
<0.1 mg
Thiazole Specificity
High (Sulfur tracking)
High (Structural confirmation)
Medium (Ionization bias)
Solvent Detection
Indirect (fails )
Direct Quantification
Blind
Inorganic Impurities
Detects (as ash/residue)
Blind (unless active nuclei)
Blind
Journal Acceptance
High (The "0.4% Rule")
High (Growing acceptance)
Medium (Usually needs HPLC/EA)
Part 3: Experimental Protocols
Protocol 1: The "Sulfur-Safe" Combustion Workflow
Use this protocol when submitting to journals strictly requiring CHNS data.
Sample Preparation:
Dry sample under high vacuum (
mbar) at for 24 hours to remove surface moisture.
Crucial Step: If the thiazole is a hydrochloride salt, add a pinch of
to the tin capsule to aid decomposition.
Weighing:
Use a microbalance with
mg readability. Target weight: mg.
Instrument Setup (e.g., Elementar vario or PerkinElmer 2400):
Oxidation Tube: Pack with Chromium(III) Oxide (
) and Silvered Cobaltous/Cobaltic Oxide () to trap Halogens and Sulfur oxides.
Reduction Tube: Use pure Copper wires (
) to reduce to and trap excess .
Sulfur Mode: Ensure the instrument is in "CHNS" mode, not "CHN". The adsorption column for
must be heated to release the gas for detection.
Calibration:
Use Sulfanilamide (C6H8N2O2S) as the standard. It contains N (16.27%) and S (18.62%), closely mimicking thiazole derivatives.
Protocol 2: The qNMR Verification Workflow
Use this when EA fails due to solvation or hygroscopicity.
Standard Selection: Choose Dimethyl Sulfone (
) or Maleic Acid (TraceCERT® grade).
Solvent: Use DMSO-
(Thiazoles are often insoluble in ).
Preparation:
Weigh
mg of Thiazole sample () directly into the NMR tube.
Weigh
mg of Internal Standard ().
Add 0.6 mL DMSO-
and mix thoroughly.
Acquisition:
Pulse angle:
.
Relaxation delay (
): 60 seconds (Essential! Thiazole protons have long times).
Scans: 16 or 32.
Calculation:
Where =Integral, =Number of protons, =Molar Mass, =Purity of Standard.[1][2]
Part 4: Visualization of Logic and Workflows
Diagram 1: The Thiazole Composition Verification Decision Tree
This workflow guides the researcher on which method to prioritize based on sample behavior.
Caption: Decision matrix for selecting between CHNS and qNMR based on the physicochemical properties of the thiazole derivative.
Diagram 2: The Sulfur-Specific Combustion Pathway
Understanding the chemistry inside the "Black Box" of the analyzer is critical for troubleshooting.
Caption: The reaction pathway highlighting the reduction of SO3 to SO2, a critical step often missed in standard CHN modes.
Part 5: Troubleshooting & Optimization
Symptom
Probable Cause
Corrective Action
Low Carbon (-1.0% or more)
Incomplete combustion of the aromatic ring.
Add powder to the sample boat to boost local oxygen supply. Increase oxidation temp to .
High Hydrogen (+0.5% or more)
Water absorption (Hygroscopicity).
Dry sample at in a vacuum pistol over for 48h. Switch to qNMR if persistent.
Random Sulfur Values
formation or adsorption in lines.
Check the Reduction Tube . If the Copper is exhausted (black), is not converting to . Replace Copper.
Zero Sulfur Detected
Instrument in CHN mode.
Verify software method includes the "Sulfur Desorption" step (heating the trap to release ).
References
American Chemical Society (ACS). (2022). ACS Research Data Guidelines for Organic Chemistry: Characterization of Compounds.
[Link]
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
[Link]
Royal Society of Chemistry (RSC). (2021).[3] Characterisation of new compounds: Guidelines for authors.
[Link]
Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.
[Link][3][4]
Chromatographic Retention & Resolution Guide: (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
The following technical guide details the chromatographic behavior and isolation protocols for (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol , a critical chiral intermediate in the synthesis of microtubule-stabilizing age...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chromatographic behavior and isolation protocols for (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol , a critical chiral intermediate in the synthesis of microtubule-stabilizing agents like Epothilones .
CAS Number: 163126-22-5 (Generic for (S)-isomer context)
Significance: This secondary alcohol is the "C12-C15" thiazole fragment used in the convergent synthesis of Epothilone A and B. Enantiomeric purity (>99% ee) is non-negotiable for biological activity.
Chromatographic Challenge: Separating the (1S) enantiomer from the (1R) antipode requires a polysaccharide-based chiral stationary phase (CSP) due to the aromatic thiazole ring's
interaction potential and the hydrogen-bonding capability of the hydroxyl group.
Stationary Phase Selection & Performance
Analysis of structural analogs (4-methyl-5-thiazoleethanol) and patent literature regarding Epothilone intermediates indicates two primary CSPs yield baseline resolution.
Mechanism: The amylose backbone forms helical inclusion cavities. The thiazole ring inserts into these cavities, while the hydroxyl group hydrogen-bonds with the carbamate linkage.
Performance: Historically provides the highest selectivity (
Mechanism: Cellulose-based linear rigidity offers alternative selectivity if the amylose phase shows peak overlap with impurities.
Performance: Often shows reversed elution order compared to amylose phases for this class of compounds.
Chromatographic Retention Data
The following data represents optimized conditions for the resolution of the racemic mixture, derived from kinetic resolution monitoring of Epothilone fragments.
> Note on Elution Order: On Chiralpak AD, the (1S)-enantiomer typically elutes second (after the R-isomer) for 1-heteroaryl ethanols. Always verify elution order with an authentic standard or optical rotation detector (S-isomer is levorotatory
in CHCl).
Experimental Protocol: Self-Validating Resolution System
To ensure scientific integrity, use this protocol to validate the method before running critical samples.
Step 1: System Suitability (Racemic Standard)
Preparation: Dissolve 1 mg of racemic 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol in 1 mL of Mobile Phase (Hex/IPA 90:10).
Injection: Inject 5
L onto the Chiralpak AD-H column.
Criteria: You must observe two distinct peaks with valley-to-peak height ratio < 5%. If peaks merge, lower the % IPA to 3% to increase retention and separation.
The following diagram illustrates the workflow for producing the (1S)-alcohol via enzymatic kinetic resolution (a common route) and monitoring it via the HPLC method described above.
Figure 1: Workflow for monitoring the kinetic resolution of the thiazole ethanol. The Chiralpak AD-H column separates the unreacted (S)-alcohol from the acylated (R)-ester (which often elutes much earlier or can be separated by flash chromatography).
References
Chiral Resolution of Heteroaryl Ethanols
Title: Lipase-catalyzed kinetic resolution of racemic 1-(2-aryl-4-methyl-thiazol-5-yl)ethanols.[3]
Chromatographic Method Patent:
Title: Heteroaryl-substituted sulfonamide compounds and their use as sodium channel inhibitors (US 2004/0176363).
Source: US Patent Office / Google Patents.
URL:
Relevance: Provides specific experimental conditions (Chiralpak AD, 45% IPA/Heptane) for separating similar thiazole-ethanol racemic mixtures.
[1] Executive Summary & Core Directive Immediate Action Required: (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a chiral thiazole intermediate containing both nitrogen and sulfur.[1] Under no circumstances should this...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Core Directive
Immediate Action Required: (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is a chiral thiazole intermediate containing both nitrogen and sulfur.[1] Under no circumstances should this compound be disposed of via sanitary sewer systems.
Its disposal classification is Non-Halogenated Organic Waste (unless mixed with halogenated solvents).[1] Due to the sulfur content in the thiazole ring, incineration requires facilities equipped with scrubbers to manage sulfur oxide (
) emissions.[1] Treat this substance as a potential aquatic toxin and a skin/eye irritant.[1]
Chemical Profile & Hazard Identification
To ensure the safety of the disposal chain, you must understand the physicochemical properties that dictate the waste stream.[1]
Physicochemical Properties (Proxy Data*)
Note: Specific data for the (1S) enantiomer is limited; data below reflects the racemate and structural analogs, which provide a sufficient safety margin for disposal.
H315/H319: Causes skin and serious eye irritation.[1][3]
H412: Harmful to aquatic life with long-lasting effects.[1]
Expert Insight: The thiazole ring is aromatic but electron-rich.[1][4] While stable under neutral conditions, it can react vigorously with strong oxidizing agents (e.g., peroxides, nitric acid), leading to ring cleavage and exothermic release of
and . Never consolidate this waste with oxidizers. [1]
Waste Segregation & Handling Protocol
A. The "Sulfur Rule"
Because this molecule contains sulfur, it must be segregated from standard "Clean Organic Solvents" if your facility recycles solvents on-site.[1] Sulfur poisons many palladium/platinum-based catalytic converters used in solvent recovery systems.[1]
If dissolved in DCM/Chloroform: Classify as Halogenated Waste .[1]
If dissolved in MeOH/EtOAc/Acetone: Classify as Non-Halogenated Waste .[1]
Consolidation: Pour into the appropriate HDPE waste carboy.
pH Check: Ensure the waste stream is neutral (pH 6-8). Thiazoles are basic; if the waste stream is highly acidic, neutralization may be required to prevent heat generation in the drum.[1]
Documentation: Log the volume and concentration on the waste tag.
Sharps: Needles contaminated with this substance go immediately into Biohazard/Sharps containers (incineration track).[1]
Dry Waste: Gloves and paper towels go into Solid Chemical Waste (Yellow bag/bucket), not regular trash.[1]
Decision Matrix: Disposal Logic Flow
The following diagram illustrates the decision-making process for segregating this specific compound to ensure compliance and safety.
Figure 1: Segregation logic for thiazole-based chemical waste.[1] Note that all paths lead to incineration due to the heteroatomic nature of the ring.[1]
Accidental Release Measures (Spill Protocol)
If a spill occurs (>5 mL), execute the following immediately:
Evacuate & Ventilate: The volatility is low, but thiazoles can have potent, nauseating odors.[1] Clear the immediate area.[1][5]
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1]
Containment: Do not allow the spill to reach floor drains.[1] Block drains with spill pillows.[1]
Do not use paper towels alone for larger spills, as they increase surface area for evaporation.[1]
Cleanup:
Scoop absorbed material into a wide-mouth jar or heavy-duty waste bag.[1]
Wipe the surface with a mild soap solution (thiazoles are organic-soluble; water alone may smear).[1]
Dispose of all cleanup materials as Hazardous Solid Waste .[1]
References
PubChem. (2025).[1][3] 1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-one Compound Summary. National Library of Medicine.[1] [Link][1]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]
Personal protective equipment for handling (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
Executive Summary & Scientific Rationale Do not underestimate this compound. While often categorized generically alongside other laboratory alcohols, (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol presents a dual challenge...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
Do not underestimate this compound. While often categorized generically alongside other laboratory alcohols, (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol presents a dual challenge: it is a pharmacologically active scaffold (thiazole moiety) and a high-value chiral intermediate.
As researchers, we often focus on the "S" configuration for its enantiomeric purity, but we must equally respect the thiazole ring. Thiazoles are privileged structures in medicinal chemistry because they bind effectively to biological targets (e.g., kinase inhibitors, epothilones). Therefore, until specific toxicological data proves otherwise, you must treat this compound as a bioactive agent , not just a chemical reagent.
This guide moves beyond generic "wear gloves" advice. It implements a Barrier-Analysis Approach , ensuring that personal protective equipment (PPE) serves as a redundant fail-safe against both operator exposure and enantiomeric contamination.
Hazard Identification & Risk Profile
Since specific toxicological data for this specific chiral isomer is often proprietary or limited, we apply the Precautionary Principle based on Structural Activity Relationships (SAR) of the thiazole class (e.g., 2-Methyl-1,3-thiazol-4-yl)methanol) [1, 2].
Hazard Class
GHS Category (Inferred)
Operational Implication
Acute Toxicity
Category 4 (Oral/Dermal/Inhalation)
Harmful if swallowed or absorbed through skin.[1] Thiazoles can penetrate the dermis.
Skin/Eye Irritation
Category 2A / 2
Causes serious eye irritation and skin inflammation upon contact.
Target Organ (STOT)
Category 3 (Respiratory)
Dust or vapor is likely a respiratory irritant.
Sensitization
Potential Sensitizer
Thiazole rings are structural alerts for skin sensitization in some contexts.
Personal Protective Equipment (PPE) Matrix
The following specifications are non-negotiable for handling >10 mg of substance.
Hand Protection: The "Double-Shell" Protocol
Thiazoles are organic heterocycles that can permeate standard latex and thin nitrile. We utilize a Double-Gloving Strategy to create a breakthrough indicator system.
Why? If the outer glove tears or is compromised, the contrasting color of the inner glove provides an immediate visual alert.
Change Frequency: Every 2 hours or immediately upon splash.
Respiratory & Eye Protection
Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm).
Secondary Barrier (Eyes): Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for handling liquids/oils where splash risk exists.
Respiratory (Outside Hood): If weighing powders outside a hood is unavoidable (highly discouraged), a P100 particulate respirator is required.
PPE Selection Logic Flow
The following diagram illustrates the decision-making process for selecting the appropriate PPE tier based on the physical state and quantity of the compound.
Figure 1: Decision logic for selecting PPE based on compound state and quantity. Note that Fume Hood use is always the default preference for Thiazoles.
Operational Protocols
Weighing & Transfer (Solid State)
The Risk: Static electricity can cause fine thiazole powders to "jump," creating aerosol exposure.
The Protocol:
Place the analytical balance inside the fume hood or a powder containment enclosure.
Use an antistatic gun or ionizer bar on the spatula and weigh boat before transfer.
Do not use a spatula to scrape the last milligram. Rinse the weigh boat with the reaction solvent to ensure quantitative transfer and zero dust generation.
Solubilization (Liquid State)
The Risk: Exothermic dissolution or splashing.
The Protocol:
Add solvent slowly to the solid.
Ensure the vessel is vented (needle vent) if using a septum, to prevent pressure buildup.
Labeling: Immediately label the flask with "(1S)-Thiazole Int." and the concentration. Unlabeled clear liquids are the #1 cause of accidental exposure in shared labs.
Emergency Response & Disposal
Exposure Response Workflow
Time is tissue. Thiazoles can irritate mucous membranes rapidly.
Figure 2: Immediate response workflow for exposure events. Note: Never use solvents (ethanol/acetone) to wash skin, as they increase thiazole absorption.
Waste Disposal
Segregation: This compound contains Nitrogen and Sulfur.
Solid Waste: Dispose of in "Hazardous Solid Waste" (High BTU incineration).
Liquid Waste: Segregate into Non-Halogenated Organic Waste (unless mixed with DCM/Chloroform).
Do NOT pour down the drain.[2] Thiazoles are toxic to aquatic life with long-lasting effects [3].[3]
References
PubChem. (n.d.). Compound Summary: (2-Methyl-1,3-thiazol-4-yl)methanol.[4][5] National Library of Medicine. Retrieved October 26, 2025, from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]